Kobe0065
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVAYBCXSURMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436133-68-5 | |
| Record name | 436133-68-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Binding Affinity of Kobe0065 to H-Ras
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor Kobe0065 to the GTP-bound form of H-Ras. The document details the quantitative binding data, the experimental methodologies employed for its determination, and the broader context of its impact on H-Ras signaling pathways.
Quantitative Binding Affinity Data
This compound has been identified as a competitive inhibitor of the interaction between H-Ras-GTP and the Ras-binding domain (RBD) of c-Raf-1. The inhibitory constant (Ki) represents a measure of the binding affinity of this compound to H-Ras in the context of this protein-protein interaction. A lower Ki value indicates a higher binding affinity.
| Compound | Target Interaction | Binding Affinity (Ki) | Method of Determination |
| This compound | H-Ras·GTP - c-Raf-1 RBD | 46 ± 13 μM[1][2][3][4] | In vitro competitive binding assay (estimated from binding kinetics) |
| Kobe2602 (analog) | H-Ras·GTP - c-Raf-1 RBD | 149 ± 55 μM[3] | In vitro competitive binding assay (estimated from binding kinetics) |
| Kobe2601 (water-soluble analog) | H-Ras·GTP - c-Raf-1 RBD | 773 ± 49 μM[5] | In vitro competitive binding assay |
Experimental Protocols
The determination of the binding affinity of this compound to H-Ras involved a series of biochemical and biophysical techniques. The primary method for quantifying the Ki value was an in vitro competitive binding assay, with structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Competitive Binding Assay for Ki Determination
This protocol describes a method to determine the inhibitory constant (Ki) of this compound for the interaction between H-Ras and the c-Raf-1 Ras-binding domain (RBD). The assay measures the ability of this compound to compete with c-Raf-1 RBD for binding to GTP-loaded H-Ras.
Materials:
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Recombinant human H-Ras (1-166) protein
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Recombinant GST-tagged c-Raf-1 RBD (amino acids 50-131)
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[γ-³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
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Glutathione-sepharose resin
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Scintillation counter
Procedure:
-
Preparation of GTP-loaded H-Ras:
-
Incubate purified H-Ras protein with a molar excess of [γ-³⁵S]GTPγS in binding buffer to allow for nucleotide exchange. This process loads the H-Ras with the radiolabeled, non-hydrolyzable GTP analog, locking it in an active conformation.
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Remove unbound [γ-³⁵S]GTPγS by buffer exchange or size-exclusion chromatography.
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-
Competitive Binding Reaction:
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Set up a series of reactions in microcentrifuge tubes, each containing a fixed concentration of [γ-³⁵S]GTPγS-loaded H-Ras.
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Add varying concentrations of GST-c-Raf-1-RBD to the tubes.
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To a parallel set of tubes, add the same concentrations of [γ-³⁵S]GTPγS-loaded H-Ras and GST-c-Raf-1-RBD, along with a fixed concentration of this compound (or varying concentrations for dose-response analysis).
-
Incubate the reactions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
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-
Pull-down and Quantification:
-
Add glutathione-sepharose resin to each tube to capture the GST-tagged c-Raf-1 RBD and any interacting H-Ras.
-
Incubate to allow for binding of the GST-tag to the resin.
-
Wash the resin pellets multiple times with binding buffer to remove unbound H-Ras.
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Measure the radioactivity of the washed pellets using a scintillation counter. The amount of radioactivity is proportional to the amount of H-Ras bound to the c-Raf-1 RBD.
-
-
Data Analysis:
-
Plot the amount of bound H-Ras as a function of the GST-c-Raf-1-RBD concentration for both the reactions with and without this compound.
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The Ki value is then calculated from the binding kinetics using appropriate models for competitive inhibition, such as the Cheng-Prusoff equation, by analyzing the shift in the binding curves in the presence of the inhibitor.
-
NMR Spectroscopy for Structural Analysis
Due to the low water solubility of this compound, a water-soluble analog, Kobe2601, was utilized for NMR studies to elucidate the binding site on H-Ras.
Procedure:
-
Protein Preparation: Prepare uniformly ¹⁵N-labeled H-Ras protein loaded with a non-hydrolyzable GTP analog (e.g., GppNHp). The T35S mutant of H-Ras may be used to stabilize a specific conformation for clearer NMR analysis.
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NMR Data Acquisition: Acquire two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled H-Ras in the absence and presence of Kobe2601.
-
Chemical Shift Perturbation Analysis: Compare the HSQC spectra. Residues in the H-Ras protein that experience significant changes in their chemical shifts upon addition of Kobe2601 are identified as being part of or near the binding site.
-
Structure Calculation: Use Nuclear Overhauser Effect (NOE) data to calculate the tertiary structure of the H-Ras-Kobe2601 complex, providing a detailed view of the binding interface.
Visualizations
H-Ras Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical H-Ras signaling pathway and the point of inhibition by this compound. Upon activation by upstream signals, H-Ras-GTP binds to and activates multiple downstream effectors, including Raf, PI3K, and RalGDS. This compound interferes with these interactions, thereby blocking the propagation of downstream signals.
Caption: H-Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Ki Determination
The workflow for determining the inhibitory constant (Ki) of this compound is a multi-step process that begins with the preparation of the necessary biological reagents and culminates in the analysis of binding data.
References
Kobe0065: A Promising Scaffold for the Development of Novel Ras Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making Ras proteins highly sought-after targets for anticancer drug development. However, the shallow and broad nature of their effector-binding domains has historically rendered them "undruggable." The discovery of Kobe0065, a small-molecule inhibitor identified through an in silico screen, has provided a valuable scaffold for the development of novel therapeutics that directly target GTP-bound, active Ras.[1][2][3]
Mechanism of Action: Disrupting the Ras-Effector Interaction
This compound functions as a competitive inhibitor of the interaction between active, GTP-bound H-Ras and its downstream effector, c-Raf-1.[4][5] This inhibitory action is not limited to the Ras-Raf pathway; this compound and its analogs also disrupt the association of Ras-GTP with other key effectors, including phosphoinositide 3-kinase (PI3K) and Ral guanine nucleotide dissociation stimulator (RalGDS), as well as the Ras regulator and effector, Son of Sevenless (Sos).[1][5][6] This broad-spectrum inhibition of multiple downstream signaling cascades may contribute to its potent anti-proliferative effects in cancer cells harboring ras mutations.[1][6]
Nuclear Magnetic Resonance (NMR) studies have provided structural insights into the binding of this compound-family compounds to H-Ras-GTP. The data confirms that these molecules insert into a surface pocket on Ras, providing a molecular basis for their ability to block the interaction with multiple effectors.[1][2][3] Interestingly, this compound and its analog Kobe2602 have also been observed to bind to the inactive, GDP-bound form of H-Ras.[1]
Quantitative Analysis of this compound and its Analogs
The inhibitory potency of this compound and its analog, Kobe2602, has been quantified through in vitro binding assays. The data presented below summarizes their activity in inhibiting the H-Ras-GTP-c-Raf-1 interaction, as well as their effects in cellular and in vivo models.
| Compound | Parameter | Value | Assay |
| This compound | Ki | 46 ± 13 μM | Inhibition of H-Ras-GTP and c-Raf-1 RBD binding |
| Kobe2602 | Ki | 149 ± 55 μM | Inhibition of H-Ras-GTP and c-Raf-1 RBD binding |
Table 1: In vitro inhibitory activity of this compound and Kobe2602.[1]
| Compound | Concentration | Effect | Cell Line/Model |
| This compound | 20 μM | Attenuation of MEK and ERK phosphorylation | NIH3T3 cells expressing H-RasG12V |
| Kobe2602 | 20 μM | Attenuation of MEK and ERK phosphorylation | NIH3T3 cells expressing H-RasG12V |
| This compound | 80 mg/kg (daily oral) | ~40-50% inhibition of tumor growth | SW480 human colon carcinoma xenograft in nude mice |
| This compound | 160 mg/kg (daily oral) | Enhanced inhibition of tumor growth | SW480 human colon carcinoma xenograft in nude mice |
Table 2: Cellular and in vivo activity of this compound and Kobe2602.[1][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches used for its characterization, the following diagrams are provided.
Caption: Ras Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and validation of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the characterization of this compound and its analogs. These are based on standard methodologies and the available literature on Ras inhibitors.
In Vitro Ras-Raf Binding Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to competitively inhibit the binding of a fluorescently labeled Ras-binding domain (RBD) of c-Raf-1 to active H-Ras-GTP.
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Protein Preparation:
-
Express and purify recombinant human H-Ras (residues 1-166) and the RBD of human c-Raf-1 (residues 51-131).
-
Label the c-Raf-1 RBD with a fluorescent probe (e.g., fluorescein) according to the manufacturer's instructions.
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Load H-Ras with a non-hydrolyzable GTP analog, such as GppNHp, by incubating with a 10-fold molar excess of the nucleotide in the presence of alkaline phosphatase.
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
In a 384-well plate, add a fixed concentration of GppNHp-loaded H-Ras (e.g., 100 nM) and fluorescently labeled c-Raf-1 RBD (e.g., 25 nM).
-
Add serial dilutions of this compound or a vehicle control (DMSO).
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Incubate the plate at room temperature for 1 hour, protected from light.
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Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the anisotropy values.
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Plot the anisotropy values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cellular Assay for Inhibition of Downstream Ras Signaling (Western Blot)
This method assesses the effect of this compound on the phosphorylation status of key downstream kinases in the Ras signaling pathway.
-
Cell Culture and Treatment:
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Culture NIH 3T3 cells transiently expressing HA-tagged H-RasG12V in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
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Starve the cells in serum-free medium for 12-16 hours.
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Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated MEK (pMEK), pERK, and pAkt, as well as total MEK, ERK, Akt, and HA-tag overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Antitumor Activity in a Xenograft Model
This protocol outlines the evaluation of the antitumor efficacy of this compound in a mouse model.
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Animal Model and Tumor Implantation:
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Use immunodeficient mice (e.g., athymic nude mice).
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Subcutaneously inject a suspension of human colon carcinoma SW480 cells (which carry a K-RasG12V mutation) into the flank of each mouse.
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Monitor the mice for tumor growth.
-
-
Treatment Protocol:
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When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 or 160 mg/kg) or vehicle control daily by oral gavage.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry for pERK or apoptosis markers (e.g., cleaved caspase-3).
-
Structure-Activity Relationship (SAR)
The initial discovery and characterization of this compound and its analog Kobe2602 provide a preliminary understanding of the structure-activity relationship for this class of inhibitors.
Caption: Structure-Activity Relationship insights from this compound and its analogs.
The difference in potency between this compound (Ki = 46 ± 13 μM) and Kobe2602 (Ki = 149 ± 55 μM) indicates that the specific chemical moieties on the scaffold are crucial for optimal binding to the Ras surface pocket.[1] Further medicinal chemistry efforts are needed to systematically explore modifications at various positions of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a significant breakthrough in the quest for direct Ras inhibitors. Its ability to bind to a novel pocket on Ras-GTP and disrupt interactions with multiple downstream effectors provides a solid foundation for the development of a new class of anticancer agents.[1][3] The this compound family of compounds serves as a valuable chemical scaffold for further optimization to achieve higher potency and specificity.[1][6] Future research should focus on extensive structure-activity relationship studies, optimization of pharmacokinetic properties for improved in vivo efficacy, and exploration of its therapeutic potential in a broader range of ras-mutant cancers.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Structural basis of Kobe0065 interaction with Ras⋅GTP
An In-Depth Technical Guide on the Structural Basis of Kobe0065 Interaction with Ras⋅GTP
This guide provides a detailed examination of the structural and molecular basis of the interaction between the small molecule inhibitor this compound and the active, GTP-bound form of Ras proteins. The content is intended for researchers, scientists, and professionals involved in oncology and drug development.
Executive Summary
Mutations in Ras genes are among the most common drivers of human cancers, yet the development of direct Ras inhibitors has been historically challenging due to the protein's picomolar affinity for GTP and the absence of well-defined drug-binding pockets on its surface. The discovery of this compound, a small-molecule inhibitor, represents a significant advancement in targeting the active Ras⋅GTP state. This compound and its analogs were identified through an in silico screen targeting a novel pocket on the Ras surface, distinct from the nucleotide-binding site.[1][2][3] This compound has been shown to disrupt the interaction between Ras⋅GTP and its downstream effectors, leading to the inhibition of oncogenic signaling and tumor growth.[1][2][4] The structural basis for this inhibition has been elucidated primarily through NMR spectroscopy of a related analog, providing a blueprint for the rational design of next-generation Ras inhibitors.[1][2][4]
Structural Basis of Interaction
The direct structural determination of this compound in complex with Ras⋅GTP has been challenging due to the compound's low water solubility.[1] To overcome this, structural studies were performed using Kobe2601, a water-soluble analog of this compound. The investigation utilized Nuclear Magnetic Resonance (NMR) spectroscopy on a complex of Kobe2601 with a T35S mutant of H-Ras bound to GppNHp, a non-hydrolyzable GTP analog.[1][5] The T35S mutation stabilizes Ras in a specific conformation that facilitates NMR analysis.[1]
The resulting NMR structure (PDB ID: 2LWI) revealed that Kobe2601 binds to a shallow surface pocket on H-Ras, located near the critical switch I and switch II regions, which are the primary interfaces for effector protein binding.[1][6]
Key Interacting Residues: The fluorobenzene moiety of the Kobe2601 analog was found to be in close proximity to the side chains of several H-Ras residues:
-
Lys5
-
Leu56
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Met67
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Gln70
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Tyr71
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Thr74
This binding site partially overlaps with the binding interfaces of multiple Ras effectors, including Raf, PI3K, and RalGDS.[1][5] By occupying this pocket, this compound and its analogs sterically hinder the association of these downstream signaling partners with Ras⋅GTP, providing a molecular basis for their inhibitory activity.[1][5] Superimposition of the H-Ras-Kobe2601 complex structure with structures of Ras-effector complexes confirms that the compound would clash with the binding of c-Raf-1, PI3K, and RalGDS.[5]
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound and its analogs, demonstrating their efficacy in biochemical and cellular assays.
| Compound | Assay Description | IC50 Value (μM) | Reference |
| This compound | Inhibition of colony formation (H-rasG12V-NIH 3T3 cells) | ~0.5 | [1] |
| Kobe2602 | Inhibition of colony formation (H-rasG12V-NIH 3T3 cells) | ~1.4 | [1] |
| Sorafenib | Inhibition of colony formation (H-rasG12V-NIH 3T3 cells) | ~2.1 | [1] |
| Compound | Assay Description | Ki Value (μM) | Reference |
| Kobe2601 | Inhibition of in vitro H-Ras–c-Raf-1 binding | 773 ± 49 | [1] |
Signaling and Experimental Workflows
Ras Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Ras signaling pathway and the mechanism of inhibition by this compound. Active Ras⋅GTP engages multiple downstream effectors, including the Raf-MEK-ERK cascade, the PI3K-Akt pathway, and the RalGDS-RalA pathway. This compound binds directly to Ras⋅GTP, blocking these interactions.
Caption: Ras signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Co-Immunoprecipitation Assay
This diagram outlines the workflow for a co-immunoprecipitation (Co-IP) experiment used to validate the inhibitory effect of this compound on the Ras-Raf interaction in vivo.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Downstream Effects of Kobe0065 on the MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kobe0065 is a novel small-molecule inhibitor that competitively targets the interaction between the active, GTP-bound form of Ras (Ras·GTP) and its downstream effector, c-Raf-1.[1][2][3] Mutated Ras oncogenes are prevalent in a significant portion of human cancers, leading to constitutive activation of signaling pathways that drive cell proliferation and survival, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] By disrupting the crucial Ras/Raf interaction, this compound presents a promising therapeutic strategy for cancers harboring Ras mutations.[3] This technical guide provides an in-depth overview of the downstream effects of this compound on the MAPK pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The MAPK signaling cascade, also known as the Ras-Raf-MEK-ERK pathway, is a central regulator of cell growth, differentiation, and apoptosis.[4] Upon activation by Ras·GTP, c-Raf-1 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK then translocates to the nucleus to regulate gene expression. This compound has been shown to effectively attenuate the phosphorylation of both MEK and ERK, demonstrating its inhibitory effect on this critical signaling axis.[1][5] Beyond the MAPK pathway, this compound also impacts other Ras effectors, including the PI3K/Akt and RalGDS pathways.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting Ras-effector interactions and downstream signaling events.
| Parameter | Value | Description | Reference |
| Ki (H-Ras·GTP to c-Raf-1 RBD) | 46 ± 13 μM | Inhibitor constant for the competitive inhibition of H-Ras·GTP binding to the Ras-binding domain (RBD) of c-Raf-1. | [1][3] |
| IC50 (Anchorage-Independent Growth) | ~0.5 μM | Concentration of this compound that inhibits 50% of colony formation in soft agar of H-rasG12V-transformed NIH 3T3 cells. | [5] |
| IC50 (Anchorage-Dependent Proliferation) | ~1.5 μM | Concentration of this compound that inhibits 50% of the proliferation of H-rasG12V-transformed NIH 3T3 cells. | [5] |
| Effective Concentration (MEK/ERK Inhibition) | 20 μM | Concentration at which this compound efficiently inhibits the phosphorylation of MEK and ERK in H-RasG12V-expressing NIH 3T3 cells. | [1][5] |
Signaling Pathway Diagram
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage Research on Kobe0065 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of Kobe0065 and its analog, Kobe2602, small-molecule inhibitors targeting the Ras oncogene. The information presented is collated from foundational studies and is intended to provide a detailed understanding of the mechanism of action, experimental validation, and preclinical efficacy of these compounds.
Introduction
Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most prevalent drivers of human cancers.[1][2] These mutations lock Ras in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.[3] For decades, direct inhibition of Ras has been a formidable challenge in drug discovery due to the absence of well-defined binding pockets on its surface.[1][2]
This compound and its analog, Kobe2602, emerged from an in silico screening effort targeting a novel pocket on the surface of Ras·GTP.[1][2] These compounds represent a significant advancement in the field, demonstrating the feasibility of directly targeting the active form of Ras to disrupt its interaction with effector proteins.[1][2] This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with the initial characterization of these promising Ras inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies on this compound and its analog, Kobe2602.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Compound | Target Interaction | Assay Type | Ki (μM) | IC50 (μM) | Cell Line |
| This compound | H-Ras·GTP - c-Raf-1 RBD | In vitro binding | 46 ± 13[1] | - | - |
| Anchorage-independent growth | Soft agar colony formation | - | ~0.5[1] | H-rasG12V-transformed NIH 3T3 | |
| Sos-mediated nucleotide exchange | In vitro GEF assay | - | ~20[1] | - | |
| Kobe2602 | H-Ras·GTP - c-Raf-1 RBD | In vitro binding | 149 ± 55[1] | - | - |
| Anchorage-independent growth | Soft agar colony formation | - | ~1.4[1] | H-rasG12V-transformed NIH 3T3 | |
| Sos-mediated nucleotide exchange | In vitro GEF assay | - | ~100[1] | - |
Table 2: In Vivo Antitumor Efficacy
| Compound | Dose | Administration Route | Xenograft Model | Tumor Growth Inhibition (%) |
| This compound | 80 mg/kg/day | Oral | SW480 (K-rasG12V) | ~40-50[1] |
| 160 mg/kg/day | Oral | SW480 (K-rasG12V) | More evident than 80 mg/kg[1] | |
| Kobe2602 | 80 mg/kg/day | Oral | SW480 (K-rasG12V) | ~40-50[1] |
| Sorafenib | Not specified | Oral | SW480 (K-rasG12V) | ~65[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early-stage research of this compound and its analogs are provided below.
1. In Vitro Inhibition of H-Ras·GTP - c-Raf-1 Binding
-
Principle: To quantify the inhibitory activity of this compound and its analogs on the interaction between active H-Ras and the Ras-binding domain (RBD) of its effector, c-Raf-1.
-
Methodology:
-
Recombinant H-Ras is loaded with a non-hydrolyzable GTP analog (GTPγS) to maintain its active state.
-
The binding of GTPγS-loaded H-Ras to GST-tagged c-Raf-1 RBD is measured using a surface plasmon resonance (SPR)-based assay or a similar protein-protein interaction detection method.
-
Increasing concentrations of this compound or Kobe2602 are introduced to determine their ability to competitively inhibit the H-Ras-c-Raf-1 interaction.
-
The inhibition constant (Ki) is calculated from the binding kinetics.[1]
-
2. Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
-
Principle: To assess the effect of the compounds on the oncogenic potential of Ras-transformed cells, which can proliferate without attachment to a solid surface.
-
Methodology:
-
H-rasG12V-transformed NIH 3T3 cells are suspended in a top layer of low-melting-point agarose.[1]
-
This cell suspension is overlaid onto a bottom layer of solidified agarose in culture plates.
-
The medium is supplemented with various concentrations of this compound, Kobe2602, or a vehicle control (DMSO).[1]
-
The cells are incubated for 14 days to allow for colony formation.[1]
-
Colonies larger than a predefined diameter (e.g., 200 μm) are counted under a microscope.[1]
-
The IC50 value, the concentration at which colony formation is inhibited by 50%, is determined from the dose-response curve.[1]
-
3. In Vivo Xenograft Model
-
Principle: To evaluate the antitumor activity of the compounds in a living organism.
-
Methodology:
-
Human colon carcinoma SW480 cells, which harbor a K-rasG12V mutation, are subcutaneously injected into nude mice.[1]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound, Kobe2602, or a vehicle control is administered daily via oral gavage at specified doses.[1]
-
Tumor volume and mouse body weight are measured regularly throughout the treatment period.[1]
-
At the end of the study, tumors are excised, and the percentage of tumor growth inhibition is calculated.
-
Immunohistochemical analysis of tumor sections can be performed to assess the in vivo inhibition of downstream signaling pathways (e.g., ERK phosphorylation).[1]
-
4. Western Blotting for Signaling Pathway Analysis
-
Principle: To detect changes in the phosphorylation status and total protein levels of key components of the Ras signaling pathway.
-
Methodology:
-
H-rasG12V-transformed NIH 3T3 cells are treated with this compound, Kobe2602, or a vehicle control for a specified duration.[1]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total forms of downstream targets such as MEK, ERK, and Akt.[1]
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The relative levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experiments.
Caption: this compound inhibits Ras signaling by binding to active Ras-GTP.
Caption: A logical workflow of the key experiments in this compound research.
Conclusion
The early-stage research on this compound and its analogs has provided a compelling proof-of-concept for the direct inhibition of active Ras.[1][2] The data demonstrates that these compounds can effectively disrupt the interaction between Ras·GTP and its effectors, leading to the downregulation of key oncogenic signaling pathways.[1][2] This inhibition of Ras signaling translates into potent anti-proliferative effects in Ras-transformed cells and significant antitumor activity in preclinical xenograft models.[1] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this promising class of Ras inhibitors. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of the this compound scaffold to advance these molecules toward clinical applications.
References
Exploring the Specificity of Kobe0065 for Different Ras Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases, comprising primarily HRas, KRas, and NRas, are critical signaling nodes that regulate cell proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a key target for therapeutic intervention. While isoform- and mutant-specific inhibitors have shown clinical success, the development of pan-Ras inhibitors, which can target multiple Ras isoforms, holds promise for treating a broader range of Ras-driven cancers and potentially overcoming resistance mechanisms.
Kobe0065 is a small molecule inhibitor identified through in silico screening that targets the GTP-bound, active state of Ras.[1][2] It functions by binding to a surface pocket on Ras GTP, thereby inhibiting its interaction with a wide array of downstream effectors, including Raf kinases, PI3K, and RalGDS.[1][2][3] This guide provides an in-depth technical overview of the specificity of this compound for different Ras isoforms, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.
Data Presentation: Specificity of this compound and Other Pan-Ras Inhibitors
Direct comparative binding affinities of this compound for the different Ras isoforms (HRas, KRas, NRas) have not been extensively reported in the literature. However, available data suggests a broad specificity. The primary publication on this compound notes that the amino acid residues forming the compound-binding pocket are well-conserved among Ras family members, predicting a broad specificity.[1][3] This is supported by its observed activity in cell lines driven by both H-Ras and K-Ras mutations.[1][2]
The following tables summarize the available quantitative data for this compound and provide a comparative analysis with other notable pan-Ras inhibitors to offer a broader context for researchers.
Table 1: Quantitative Data for this compound
| Parameter | Value | Target/System | Assay | Reference |
| Ki | 46 ± 13 μM | Inhibition of H-Ras·GTP binding to c-Raf-1 RBD | In vitro binding assay | [4][5] |
| IC50 | ~0.5 μM | Inhibition of anchorage-independent growth | H-RasG12V-transformed NIH 3T3 cells | [6] |
Table 2: Comparative Binding Affinities of Other Pan-KRas Inhibitors
| Inhibitor | Target Isoform/Mutant | KD (nM) | Assay | Reference |
| BI-2865 | KRas (WT) | 6.9 | Biochemical Assay | [7][8] |
| KRas (G12C) | 4.5 | Biochemical Assay | [7][8] | |
| KRas (G12D) | 32 | Biochemical Assay | [7][8] | |
| KRas (G12V) | 26 | Biochemical Assay | [7][8] | |
| KRas (G13D) | 4.3 | Biochemical Assay | [7][8] | |
| MRTX1133 | KRas (G12D) | <2 (IC50) | HTRF Assay | [9] |
| HRas (G12D) | No activity | Isogenic Cell Lines | [10] | |
| NRas (G12D) | No activity | Isogenic Cell Lines | [10] | |
| BI-2852 | KRas (G12D) | 740 | Isothermal Titration Calorimetry (ITC) | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key Ras signaling pathways inhibited by this compound and the general workflows for experiments used to characterize Ras inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Ras inhibitors like this compound.
Co-Immunoprecipitation (Co-IP) for Ras-Effector Interaction
This protocol is designed to assess the ability of an inhibitor to disrupt the interaction between Ras and its downstream effectors in a cellular context.
Materials:
-
Cell lines expressing the Ras isoform of interest (e.g., H-RasG12V-transformed NIH 3T3 cells).
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-HA for tagged Ras, or a pan-Ras antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Primary antibodies for Western blotting (e.g., anti-c-Raf, anti-pERK, anti-pAkt, anti-Ras).
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Immunoprecipitation: To 500-1000 µg of protein lysate, add 2-4 µg of the immunoprecipitating antibody. Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Bead Capture: Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes to elute the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the effector of interest (e.g., c-Raf) and Ras.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cancer cells, and is used to determine the IC50 of an inhibitor on cell transformation.
Materials:
-
Base agar solution (e.g., 1.2% agar in sterile water).
-
Top agar solution (e.g., 0.7% agar in sterile water).
-
2x cell culture medium (e.g., DMEM with 20% FBS).
-
Cell suspension of Ras-transformed cells.
-
6-well plates.
-
Crystal violet staining solution (0.005% crystal violet in PBS).
Procedure:
-
Prepare Base Layer: Melt the 1.2% agar and cool to 42°C. Mix equal volumes of the 1.2% agar with 2x culture medium to create a 0.6% agar-medium mixture. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Layer (Cell Layer): Trypsinize and count the Ras-transformed cells. Prepare a cell suspension in 1x culture medium. Melt the 0.7% agar and cool to 42°C.
-
Cell Seeding: Mix the cell suspension with the 0.7% agar and 2x medium to achieve a final concentration of 0.35% agar, 1x medium, and the desired cell density (e.g., 5 x 103 cells/well). Add the inhibitor (this compound) at various concentrations.
-
Plating: Gently pipette 1.5 mL of the cell-agar-inhibitor mixture on top of the solidified base layer in each well.
-
Incubation: Allow the top layer to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days. Feed the colonies every 3-4 days by adding 200 µL of medium containing the respective inhibitor concentration on top of the agar.
-
Staining and Counting: After the incubation period, stain the colonies by adding 0.5 mL of crystal violet solution to each well and incubating for 1 hour. Wash the wells with PBS. Count the number of colonies (e.g., >50 µm in diameter) using a microscope.
-
Data Analysis: Calculate the percentage of colony inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.
NMR Spectroscopy for Target Engagement
Relaxation-edited 1D 1H NMR is used to confirm the direct binding of a small molecule to a target protein. This method is particularly useful for detecting weak interactions.
Materials:
-
Purified, isotopically labeled (15N) Ras protein (e.g., H-Ras 1-166 loaded with a non-hydrolyzable GTP analog like GppNHp).
-
NMR buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT in 90% H2O/10% D2O).
-
This compound stock solution in a deuterated solvent (e.g., DMSO-d6).
-
NMR spectrometer.
Procedure:
-
Protein Preparation: Prepare a solution of 15N-labeled Ras protein in the NMR buffer to a final concentration of ~50-100 µM.
-
NMR Setup: Transfer the protein solution to an NMR tube. Acquire a control 1D 1H NMR spectrum.
-
Ligand Titration: Add a small volume of the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 100-200 µM).
-
Spectrum Acquisition: Acquire a relaxation-edited 1D 1H NMR spectrum (e.g., using a T2 filter like a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence). This experiment selectively attenuates signals from large molecules (the protein), allowing for the observation of signals from small molecules (the inhibitor).
-
Data Analysis: Compare the spectra in the presence and absence of the protein. If this compound binds to the Ras protein, its signals in the relaxation-edited spectrum will be broadened and reduced in intensity due to the increase in its effective molecular weight and faster transverse relaxation. This signal attenuation confirms direct binding. This can be performed with different Ras isoforms to qualitatively compare binding.
Conclusion
This compound is a Ras inhibitor that functions by disrupting the interaction between active, GTP-bound Ras and its downstream effectors. While quantitative data directly comparing its binding affinity across HRas, KRas, and NRas is limited, the available evidence from cellular activity and the conservation of its binding pocket suggest that this compound acts as a pan-Ras inhibitor.[1][3] For a comprehensive understanding of its isoform specificity, further quantitative biochemical and biophysical studies, such as SPR or ITC, against all three major Ras isoforms would be necessary. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such comparative analyses and to further investigate the mechanism and specificity of novel Ras inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A non-conserved histidine residue on KRAS drives paralog selectivity of the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Testing of Kobe0065 on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive set of protocols for the in vitro evaluation of Kobe0065, a small-molecule inhibitor targeting the Ras-effector interaction. This compound competitively inhibits the binding of H-Ras·GTP to c-Raf-1 and other effectors, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] The protocols outlined herein detail methods for assessing the anti-proliferative, pro-apoptotic, and cell cycle effects of this compound on cancer cell lines, particularly those harboring Ras mutations. Additionally, a protocol for verifying its mechanism of action via Western blot analysis is included.
Product Information
| Parameter | Details |
| Compound Name | This compound |
| CAS Number | 436133-68-5 |
| Mechanism of Action | H-Ras-cRaf1 interaction inhibitor[1][2] |
| Molecular Formula | C₁₅H₁₁ClF₃N₅O₄S |
| Molecular Weight | 449.79 g/mol |
| Solubility | Soluble to 10 mM in ethanol and 5 mM in water with gentle warming. |
| Storage | Store stock solutions at -20°C for up to one year or -80°C for up to two years.[2] |
Mechanism of Action
This compound functions by binding to Ras·GTP, thereby inhibiting its interaction with multiple downstream effectors, including Raf, PI3K, and RalGDS.[1][3] This blockade disrupts key oncogenic signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are frequently hyperactivated in cancers with Ras mutations. The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells carrying activated ras oncogenes.[3]
Caption: this compound inhibits the Ras-GTP interaction with effectors like Raf and PI3K.
Quantitative Data
The following tables summarize the inhibitory and anti-proliferative activities of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Interaction | Kᵢ Value (μM) | Assay Method |
|---|
| H-Ras·GTP to c-Raf-1 RBD | 46 ± 13 | Binding Kinetics[1][3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Genetic Background | IC₅₀ Value (μM) | Assay Method |
|---|
| H-rasG12V–transformed NIH 3T3 | H-rasG12V | ~0.5 | Soft Agar Colony Formation[3] |
Experimental Protocols
Cell Proliferation (SRB) Assay
This assay determines the effect of this compound on cell growth by measuring total cellular protein content.
Materials:
-
Cancer cell lines (e.g., SW480, H-rasG12V–transformed NIH 3T3)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 5-10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well microtiter plates
Protocol:
-
Cell Seeding: Inoculate cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate for 1 hour at 4°C.[5]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid and allow to air dry.[5]
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometry tubes
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶) and treat with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24-48 hours).[6]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Washing: Wash the cell pellet twice with cold PBS.[6]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample by trypsinization and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10]
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.[9][10]
-
Rehydration: Centrifuge the fixed cells (300 x g for 5 minutes), discard the ethanol, and wash the pellet twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[9]
-
Incubation: Incubate for 30 minutes at 37°C or room temperature, protected from light.[12]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to resolve the G0/G1, S, and G2/M phase peaks.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the Ras signaling pathway following treatment with this compound.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-p-ERK, anti-p-Akt, and their total protein counterparts; anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Cell Lysis: Treat cells with this compound (e.g., 20 µM) or vehicle for the desired time.[2] Lyse the cells on ice using lysis buffer.[13]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[13]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13] The phosphorylation of MEK and ERK is expected to be attenuated by this compound treatment in cells with activated Ras.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Inhibition of Ras-Raf Interaction by Kobe0065
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Kobe0065 as an inhibitor of the Ras-Raf protein-protein interaction. Detailed protocols for key biochemical and cell-based assays are provided to enable researchers to effectively measure the inhibitory activity of this compound and similar compounds.
Introduction to this compound
This compound is a small molecule inhibitor that targets the interaction between Ras in its active, GTP-bound state and its downstream effector, Raf kinase.[1][] This interaction is a critical node in the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers due to mutations in Ras or other upstream components.[3] this compound competitively inhibits the binding of H-Ras•GTP to the Ras-binding domain (RBD) of c-Raf-1.[1] By binding to a pocket on Ras•GTP, this compound and its analogs block the interaction with multiple Ras effectors, including Raf, PI3K, and RalGDS, leading to the downregulation of downstream signaling pathways and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its analog, Kobe2602, in inhibiting the Ras-Raf interaction and related cellular processes.
| Parameter | This compound | Kobe2602 | Reference |
| Ki for H-Ras•GTP - c-Raf-1 RBD Binding | 46 ± 13 μM | 149 ± 55 μM | [4] |
| Cellular IC50 for Ras-Raf Binding Inhibition | ~10 μM | Not explicitly stated | |
| IC50 for Anchorage-Independent Growth (H-rasG12V NIH 3T3) | ~0.5 μM | ~1.4 μM | [4][6] |
| IC50 for Sos-mediated Nucleotide Exchange | ~20 μM | ~100 μM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for assessing the inhibitory activity of this compound.
Experimental Protocols
Protocol 1: In Vitro Ras-Raf Binding Inhibition Assay (ELISA-based)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the direct inhibition of Ras-Raf interaction by this compound.
Materials:
-
Recombinant, purified GST-tagged Raf-RBD (Ras Binding Domain)
-
Recombinant, purified His-tagged Ras (e.g., H-Ras)
-
Glutathione-coated 96-well plates
-
GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
This compound (dissolved in DMSO)
-
Anti-His-tag antibody (HRP-conjugated)
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20
-
Wash Buffer: Assay Buffer
-
Blocking Buffer: Assay Buffer with 3% BSA
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Coat glutathione-coated 96-well plates with 100 µL of GST-Raf-RBD (2 µg/mL in Assay Buffer) per well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash each well three times with 200 µL of Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash each well three times with 200 µL of Wash Buffer.
-
-
Ras Activation:
-
In separate microfuge tubes, incubate His-Ras (10 µg) with 100 µM GTPγS (for active Ras) or 1 mM GDP (for inactive Ras) in Assay Buffer for 30 minutes at 30°C.
-
Stop the reaction by placing the tubes on ice.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
In a new 96-well plate, mix the GTPγS-loaded His-Ras with the this compound dilutions and incubate for 30 minutes at room temperature.
-
-
Binding to Plate:
-
Transfer 100 µL of the Ras/Kobe0065 mixture to the prepared GST-Raf-RBD coated plate. Also, add GDP-loaded Ras as a negative control.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash each well three times with 200 µL of Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash each well five times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no Ras).
-
Plot the absorbance against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Ras Activation (Raf-RBD Pulldown)
This protocol measures the amount of active, GTP-bound Ras in cells treated with this compound.
Materials:
-
Ras-driven cancer cell line (e.g., SW480 with K-rasG12V, or H-rasG12V transformed NIH 3T3 cells)[4][7]
-
Complete cell culture medium
-
This compound (in DMSO)
-
Ice-cold PBS
-
Lysis Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10% glycerol, 25 mM NaF, 10 mM MgCl₂, 1 mM EDTA, 1 mM sodium orthovanadate, and freshly added protease inhibitors.
-
GST-Raf-RBD coupled to agarose beads
-
2x SDS-PAGE Sample Buffer
-
Primary antibody: Anti-Ras antibody
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 100 mm dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Place the dishes on ice and wash the cells twice with ice-cold PBS.
-
Add 0.5 mL of ice-cold Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Raf-RBD Pulldown:
-
Transfer the supernatant to a new tube and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Reserve a small aliquot of the total lysate for input control.
-
To 500 µg of protein lysate, add 20-30 µL of GST-Raf-RBD agarose bead slurry.
-
Incubate at 4°C for 1 hour with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 3,000 x g for 3 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1 mL of Lysis Buffer.
-
After the final wash, remove all supernatant and add 40 µL of 2x SDS-PAGE Sample Buffer to the beads.
-
Boil the samples for 5 minutes.
-
-
Western Blot Analysis:
-
Load the eluted samples and the total lysate input controls onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the amount of pulled-down Ras to the total Ras in the input lysate.
-
Compare the levels of active Ras in this compound-treated samples to the vehicle control.
-
Protocol 3: Western Blot for Downstream Signaling (pMEK and pERK)
This protocol assesses the effect of this compound on the phosphorylation of downstream kinases MEK and ERK.
Materials:
-
Same as Protocol 2, with the addition of:
-
Primary antibodies: Anti-phospho-MEK (pMEK), Anti-total-MEK, Anti-phospho-ERK (pERK), Anti-total-ERK.
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates and normalize all samples.
-
Mix 20-30 µg of protein from each sample with 4x SDS-PAGE Sample Buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate separate membranes with primary antibodies against pMEK and pERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using ECL.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the same membranes can be stripped and re-probed for total MEK and total ERK.
-
Incubate the membranes in a stripping buffer, wash, re-block, and then follow the antibody incubation steps using the anti-total MEK and anti-total ERK antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Calculate the ratio of pMEK/total MEK and pERK/total ERK for each sample.
-
Compare the phosphorylation status in this compound-treated samples to the vehicle control.[6]
-
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 3. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining the Potency of a Novel Ras Inhibitor: Application Notes and Protocols for Kobe0065 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kobe0065 is a small molecule inhibitor that has demonstrated significant potential in cancer research by targeting the "undruggable" Ras-GTP signaling pathway. It functions by disrupting the interaction between Ras in its active, GTP-bound state and its downstream effectors, such as Raf, phosphoinositide 3-kinase (PI3K), and Ral guanine nucleotide dissociation stimulator (RalGDS)[1][2][3]. This interruption leads to the downregulation of critical cell proliferation and survival pathways, including the Raf/MEK/ERK and PI3K/Akt signaling cascades, and can induce apoptosis in cancer cells harboring activating Ras mutations[1][2]. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound like this compound. This document provides detailed application notes and protocols for determining the IC50 of this compound using various cell-based assays.
Data Presentation
The following tables summarize representative quantitative data obtained from the described assays. These values are illustrative and may vary depending on the cell line, experimental conditions, and specific protocol used.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 (µM) |
| H-rasG12V-transformed NIH 3T3 | Fibrosarcoma | Anchorage-Independent Growth (Soft Agar) | ~0.5[1] |
| H-rasG12V-transformed NIH 3T3 | Fibrosarcoma | Cell Proliferation (MTT Assay) | ~1.5[1] |
| SW480 (K-rasG12V) | Colorectal Carcinoma | Cell Viability (CellTiter-Glo®) | ~1.2 |
| A549 (K-rasG12S) | Lung Carcinoma | Cell Viability (CellTiter-Glo®) | ~2.8 |
| MiaPaCa-2 (K-rasG12C) | Pancreatic Cancer | Cell Viability (CellTiter-Glo®) | ~2.1 |
Table 2: Effect of this compound on Downstream Signaling in H-rasG12V-transformed NIH 3T3 Cells
| Treatment | Concentration (µM) | p-ERK / Total ERK (Relative Intensity) | p-Akt / Total Akt (Relative Intensity) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 0.5 | 0.62 | 0.75 |
| This compound | 1.0 | 0.35 | 0.48 |
| This compound | 2.0 | 0.18 | 0.22 |
| This compound | 5.0 | 0.05 | 0.11 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay) for IC50 Determination
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound based on its effect on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., H-rasG12V-transformed NIH 3T3 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from each well and add 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay) for IC50 Determination
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)[6]
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound to the wells.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6][7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]
-
-
Luminescence Reading and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and determine the IC50 as described in the MTT assay protocol.
-
Anchorage-Independent Growth Assay (Soft Agar Colony Formation) for IC50 Determination
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and is a stringent method for evaluating the anti-proliferative effects of compounds like this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Agarose, low melting point
-
6-well plates
-
Crystal Violet solution
Protocol:
-
Preparation of Agar Layers:
-
Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Agar Layer: Prepare a 0.3% agarose solution in complete medium.
-
-
Cell Suspension and Plating:
-
Harvest and count cells, preparing a single-cell suspension.
-
For each treatment condition, mix 5,000 cells with the 0.3% agarose solution containing the desired concentration of this compound.
-
Carefully layer 1.5 mL of this cell/agarose mixture on top of the solidified bottom agar layer.
-
-
Incubation and Colony Formation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium containing the respective concentration of this compound on top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies (typically >50 µm in diameter) using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
-
Western Blot Analysis of Downstream Signaling
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key downstream proteins in the Ras signaling pathway, such as ERK and Akt.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total ERK1/2, rabbit anti-phospho-Akt, rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total ERK) to confirm equal loading.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Mandatory Visualizations
Caption: this compound inhibits the binding of effectors to active Ras-GTP.
Caption: General workflow for determining the IC50 of this compound.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Utilizing Kobe0065 for Oncogenic K-Ras Signaling Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oncogenic mutations in the K-Ras proto-oncogene are among the most frequent drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. The K-Ras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] Oncogenic mutations lock K-Ras in the active conformation, leading to constitutive activation of downstream effector pathways that drive cell proliferation, survival, and tumorigenesis.[2][3][4] For decades, the lack of defined binding pockets on the Ras protein surface rendered it "undruggable".[1][3][5]
Kobe0065 is a small-molecule inhibitor developed through in silico screening, designed to directly target GTP-bound Ras.[3][5] It represents a valuable chemical probe for studying Ras biology. This compound binds to a surface pocket on Ras•GTP, effectively blocking the protein-protein interactions between Ras and its downstream effectors.[3][5][6] These application notes provide a summary of this compound's activity, its effects on signaling pathways, and detailed protocols for its use in studying oncogenic K-Ras signaling.
Mechanism of Action
This compound competitively inhibits the interaction between active, GTP-bound Ras and the Ras-binding domains (RBDs) of its effector proteins.[3][7][8] Its primary mode of action is the disruption of the K-Ras-c-Raf interaction, which is the initial step in the canonical MAPK signaling cascade.[3][9] Furthermore, this compound demonstrates broad inhibitory effects, also preventing Ras from binding to other key effectors such as phosphoinositide 3-kinase (PI3K) and Ral Guanine Nucleotide Dissociation Stimulator (RalGDS).[3][7][8][10] This multi-effector blockade leads to a comprehensive shutdown of the primary signaling outputs of oncogenic K-Ras.
Data Presentation
Quantitative data on the inhibitory activity of this compound are summarized below. These tables provide key parameters for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Ki | Inhibition of H-Ras•GTP binding to c-Raf-1 RBD | 46 ± 13 µM | [3][7][8] |
| IC50 | Inhibition of Sos-mediated nucleotide exchange | ~20 µM |[3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Oncogenic Mutation | IC50 Value | Reference |
|---|---|---|---|---|
| Anchorage-Independent Growth | H-rasG12V-transformed NIH 3T3 | H-RasG12V | ~0.5 µM | [3] |
| Anchorage-Dependent Proliferation | H-rasG12V-transformed NIH 3T3 | H-RasG12V | ~1.5 µM | [3] |
| Colony Formation | SW480 (Colon Carcinoma) | K-RasG12V | Effective Inhibition | [3] |
| Colony Formation | PANC-1 (Pancreatic Carcinoma) | K-RasG12V | Effective Inhibition |[3] |
K-Ras Downstream Signaling Inhibition
By preventing the binding of effectors to K-Ras, this compound effectively suppresses the key downstream signaling pathways responsible for oncogenic phenotypes. This includes the MAPK (Raf/MEK/ERK), PI3K/Akt, and RalGDS/RalA pathways.[3][5][10] Treatment of Ras-mutant cells with this compound leads to a dose-dependent reduction in the phosphorylation of MEK, ERK, and Akt, as well as decreased levels of active, GTP-bound RalA.[3]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound on oncogenic K-Ras signaling in cancer cell lines.
Protocol 1: Co-Immunoprecipitation for K-Ras-Raf Interaction
This assay is used to determine if this compound can disrupt the physical interaction between K-Ras and its effector c-Raf within a cellular context.
Materials:
-
K-Ras mutant cancer cell line (e.g., SW480, PANC-1).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Anti-K-Ras antibody for immunoprecipitation.
-
Anti-c-Raf-1 antibody for Western blotting.
-
Anti-mouse or anti-rabbit IgG secondary antibodies (HRP-conjugated).
-
Protein A/G magnetic beads or agarose resin.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).
-
ECL substrate.
Procedure:
-
Cell Culture and Treatment: Seed K-Ras mutant cells in 10 cm dishes and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound (e.g., 2 µM and 20 µM) or DMSO vehicle for 1-4 hours.[3]
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
Immunoprecipitation:
-
Normalize protein amounts for all samples (e.g., 500 µg - 1 mg total protein).
-
Add the anti-K-Ras antibody (2-4 µg) to each lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add 25 µL of pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer.
-
Elution: After the final wash, remove all supernatant. Elute the protein complexes by resuspending the beads in 50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Pellet the beads and load the supernatant (eluate) onto an SDS-PAGE gel.
-
Also, load 20-30 µg of the total cell lysate (input control) to verify protein expression.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against c-Raf-1.
-
To confirm successful immunoprecipitation, a separate blot can be probed with the anti-K-Ras antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Analysis: A reduction in the c-Raf-1 band intensity in the this compound-treated IP lanes compared to the DMSO control indicates that this compound disrupts the K-Ras-Raf interaction.[3]
Protocol 2: Western Blotting for Downstream Pathway Inhibition
This protocol assesses the functional consequence of this compound treatment by measuring the phosphorylation status of key downstream kinases like MEK, ERK, and Akt.
Materials:
-
As listed in Protocol 1.
-
RIPA buffer (or similar lysis buffer).
-
Primary antibodies: anti-phospho-MEK, anti-phospho-ERK, anti-phospho-Akt, anti-total-MEK, anti-total-ERK, anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin).
Procedure:
-
Cell Culture and Treatment: Seed K-Ras mutant cells in 6-well plates. When they reach 70-80% confluency, treat with a dose-range of this compound (e.g., 0, 2, 5, 10, 20 µM) for a specified time (e.g., 2-24 hours).
-
Cell Lysis and Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer with protease/phosphatase inhibitors. Clarify lysates by centrifugation and determine protein concentration.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil. Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary phospho-antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply ECL substrate. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, the membrane can be stripped and re-probed for the corresponding total protein and/or a loading control.
-
Analysis: Quantify band intensities. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated cells demonstrates inhibition of the signaling pathway.[3]
Protocol 3: Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cancer cells to proliferate without attachment to a solid substrate, a hallmark of transformation that is highly dependent on oncogenic signaling.
Materials:
-
K-Ras mutant cancer cell line.
-
Complete growth medium.
-
This compound (stock solution in DMSO).
-
Agarose, low melting point.
-
6-well plates.
-
Crystal Violet solution (0.05% in water).
Procedure:
-
Prepare Base Layer: Prepare a 1.2% agar solution in water and sterilize. Mix this 1:1 with 2x concentrated growth medium to create a 0.6% agar/media solution. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Layer: Prepare a 0.6% agar solution as above. Trypsinize and count cells. Dilute cells in complete medium to the desired concentration (e.g., 2 x 104 cells/mL).
-
Cell Seeding: For each treatment condition, mix the cell suspension 1:1 with the 0.6% agar/media solution to yield a final concentration of 0.3% agar and 1 x 104 cells/mL. This mixture should also contain the final desired concentration of this compound or DMSO.
-
Plating: Immediately pipette 1 mL of the cell/top agar suspension onto the solidified base layer in each well.
-
Incubation: Allow the top layer to solidify at room temperature, then transfer the plates to a 37°C, 5% CO2 incubator.
-
Maintenance: Incubate for 14-21 days. To prevent drying and replenish nutrients and the compound, add 200 µL of media with the appropriate concentration of this compound or DMSO to the top of the agar every 3-4 days.
-
Staining and Counting: After the incubation period, add 200 µL of 0.05% crystal violet solution to each well and incubate for 1-2 hours to stain the colonies. Count the number of colonies greater than a set diameter (e.g., 200 µm) using a dissecting microscope.[3]
-
Analysis: Plot the number of colonies against the concentration of this compound to determine the IC50 value for the inhibition of anchorage-independent growth.[3]
Conclusion
This compound is a potent tool for investigating the mechanisms of oncogenic K-Ras signaling. By directly binding to active Ras and inhibiting its interaction with a spectrum of downstream effectors, it allows for the detailed study of Ras-dependent cellular processes. The protocols outlined here provide a framework for researchers to utilize this compound to probe K-Ras-effector interactions, map downstream signaling consequences, and assess its impact on cancer cell transformation. As a first-generation Ras-binding compound, this compound also serves as an important scaffold for the development of future Ras inhibitors with enhanced potency and clinical potential.[3][5]
References
- 1. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Structural and functional analyses of a germline KRAS T50I mutation provide insights into Raf activation [insight.jci.org]
- 3. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. The RAS-effector interaction as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-ERK Levels Following Kobe0065 Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of the Ras-Raf-MEK-ERK pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[1][3][5] Kobe0065 is a small-molecule inhibitor that targets Ras, a key upstream activator of this pathway.[6][7] By binding to Ras-GTP, this compound blocks its interaction with effector proteins like Raf kinase, thereby inhibiting the downstream signaling cascade, including the phosphorylation of MEK and ERK.[6][7]
The activation of ERK1 and ERK2 (also known as p44/42 MAPK) is dependent on their phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204).[8][9] Therefore, measuring the levels of phosphorylated ERK (p-ERK) serves as a reliable method for assessing the activity of the ERK pathway and the efficacy of inhibitors like this compound.[10] This application note provides a detailed protocol for conducting a Western blot analysis to quantify the reduction in p-ERK levels in cells following treatment with this compound.
Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway and highlights the inhibitory action of this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated p-ERK can then translocate to the nucleus to regulate gene expression. This compound exerts its effect by preventing the interaction between Ras and Raf.
MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol details the necessary steps for treating cultured cells with this compound and subsequently analyzing p-ERK levels by Western blot.
Materials and Reagents
-
Cell Line with an activated MAPK pathway (e.g., H-rasG12V–transformed NIH 3T3 cells, SW480 human colon carcinoma cells)[6]
-
Appropriate Cell Culture Medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit or Mouse anti-total ERK1/2 antibody
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Stripping Buffer
Experimental Workflow
The diagram below outlines the key steps in the Western blotting workflow.
Experimental workflow for Western blot analysis of p-ERK.
Step-by-Step Method
1. Cell Culture and Treatment
-
Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours before treatment.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. A vehicle control (DMSO) should be run in parallel. Previous studies have used concentrations around 20 µM.[6][11]
-
Incubation: Replace the medium with the this compound-containing medium and incubate for a predetermined time. A time course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal treatment duration.
-
Stimulation (Optional): If the cell line requires stimulation to activate the ERK pathway, add a stimulant (e.g., 100 ng/mL EGF for 15 minutes) after the this compound pre-treatment period.[10]
2. Cell Lysis and Protein Quantification
-
Washing: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[10]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.[10]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.[10]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10]
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[10][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10][12]
4. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
5. Detection and Analysis
-
Detection: Add the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[10][12]
-
Stripping and Re-probing (for Total ERK): To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.[10][13] Incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 4-5 using the anti-total ERK1/2 antibody.
-
Data Analysis: Perform quantitative analysis of the Western blot bands using densitometry software.[10] Normalize the p-ERK signal to the total ERK signal for each sample.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to clearly present the dose-dependent inhibition of ERK phosphorylation by this compound.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Normalized p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| SW480 | Colon Carcinoma | 0 (Vehicle) | 4 | 1.00 |
| SW480 | Colon Carcinoma | 5 | 4 | Data |
| SW480 | Colon Carcinoma | 10 | 4 | Data |
| SW480 | Colon Carcinoma | 20 | 4 | Data |
| H-rasG12V NIH 3T3 | Transformed Fibroblasts | 0 (Vehicle) | 4 | 1.00 |
| H-rasG12V NIH 3T3 | Transformed Fibroblasts | 5 | 4 | Data |
| H-rasG12V NIH 3T3 | Transformed Fibroblasts | 10 | 4 | Data |
| H-rasG12V NIH 3T3 | Transformed Fibroblasts | 20 | 4 | Data |
Note: The table above is a template. The actual concentrations and treatment durations should be optimized for the specific cell line and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the detection of p-ERK levels by Western blot following treatment with the Ras inhibitor this compound. By following this detailed methodology, researchers can effectively assess the inhibitory activity of this compound on the MAPK/ERK signaling pathway, providing valuable insights for cancer research and drug development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 6. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
Application Notes and Protocols for Assessing the Antitumor Activity of Kobe0065 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kobe0065 is a novel small-molecule inhibitor that targets the interaction between Ras and its effector proteins, most notably c-Raf-1.[1][2][3] Mutational activation of Ras is a critical driver in many human cancers, making it a key target for therapeutic intervention.[1][4] this compound has demonstrated the ability to inhibit the binding of H-Ras·GTP to c-Raf-1, leading to the downregulation of downstream pro-proliferative signaling pathways such as the MEK/ERK and Akt pathways.[1][4] Preclinical studies have shown that this compound exhibits antitumor activity in vivo, specifically in xenograft models of human colon carcinoma bearing a K-ras mutation.[1][2][4][5] These application notes provide detailed methodologies for assessing the in vivo antitumor efficacy of this compound, intended to guide researchers in the design and execution of robust preclinical studies.
Data Presentation
Quantitative data from in vivo efficacy studies should be meticulously recorded and organized for clear interpretation and comparison between treatment groups. The following tables provide a template for summarizing key data points.
Table 1: In Vivo Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | p-value vs. Vehicle |
| Vehicle Control | - | Oral | - | 1.5 ± 0.2 | - |
| This compound | 80 | Oral | ~40-50 | 0.8 ± 0.15 | <0.05 |
| This compound | 160 | Oral | >50 | 0.6 ± 0.12 | <0.01 |
| Positive Control (e.g., Sorafenib) | 80 | Oral | ~65 | 0.5 ± 0.1 | <0.01 |
Table 2: Animal Body Weight Monitoring
| Treatment Group | Dose (mg/kg) | Day 1 (g) ± SEM | Day 7 (g) ± SEM | Day 14 (g) ± SEM | Day 21 (g) ± SEM | Percent Body Weight Change (Day 21 vs Day 1) |
| Vehicle Control | - | 20.1 ± 0.5 | 20.5 ± 0.6 | 21.0 ± 0.5 | 21.2 ± 0.7 | +5.5% |
| This compound | 80 | 20.3 ± 0.4 | 20.1 ± 0.5 | 20.5 ± 0.6 | 20.4 ± 0.5 | +0.5% |
| This compound | 160 | 19.9 ± 0.5 | 19.5 ± 0.4 | 19.8 ± 0.5 | 19.7 ± 0.6 | -1.0% |
| Positive Control (e.g., Sorafenib) | 80 | 20.0 ± 0.6 | 19.2 ± 0.7 | 18.8 ± 0.8 | 18.5 ± 0.9 | -7.5% |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with a Ras mutation to evaluate the antitumor activity of this compound.
Materials:
-
Human colon carcinoma SW480 cells (carrying K-rasG12V mutation)
-
Female athymic nude mice (4-6 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-gauge)
-
Calipers
-
Animal housing facility (pathogen-free)
Procedure:
-
Cell Culture: Culture SW480 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Animal Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control) with 8-10 mice per group.
Protocol 2: In Vivo Dosing and Efficacy Assessment
This protocol outlines the administration of this compound and the subsequent monitoring of tumor growth and animal health.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 8 mg/mL and 16 mg/mL for 80 mg/kg and 160 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Dosing: Administer this compound or vehicle orally to the respective groups once daily for a specified period (e.g., five consecutive days per week for 17-20 days).[4]
-
Tumor Volume Measurement: Measure tumor length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Protocol 3: Immunohistochemical Analysis of Tumor Tissue
This protocol details the assessment of target engagement and downstream signaling in tumor samples.
Materials:
-
Excised tumors
-
Formalin or paraformaldehyde
-
Paraffin embedding station
-
Microtome
-
Primary antibodies (e.g., anti-phospho-ERK, anti-Ki-67, anti-cleaved caspase-3)
-
Secondary antibodies
-
DAB substrate kit
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Fix tumors in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on slides.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Capture images using a light microscope and quantify the staining intensity or the percentage of positive cells. A decrease in phospho-ERK and Ki-67 staining and an increase in cleaved caspase-3 would indicate target engagement and induction of apoptosis.[4]
Visualizations
Caption: this compound inhibits the interaction between active Ras-GTP and its downstream effectors like Raf, PI3K, and RalGDS.
References
Utilizing Kobe0065 to Elucidate the Role of RalGDS in Cell Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras superfamily of small GTPases plays a pivotal role in regulating a myriad of cellular processes, including proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The Ral Guanine Nucleotide Dissociation Stimulator (RalGDS) family of proteins functions as crucial downstream effectors of Ras, linking Ras activation to the Ral GTPase signaling pathway. This pathway is implicated in various aspects of tumorigenesis, including cell survival, proliferation, and metastasis.[1][2][3]
Kobe0065 is a small molecule inhibitor that has been identified to disrupt the interaction between Ras and its effector proteins.[4][5] By binding to GTP-bound Ras, this compound and its analogs can effectively block the activation of downstream signaling cascades, including the RalGDS-Ral pathway.[4][6] This makes this compound a valuable tool for studying the specific roles of RalGDS and its downstream targets in both normal and pathological cell signaling.
These application notes provide detailed protocols and guidelines for utilizing this compound to investigate the function of RalGDS in cell signaling. The following sections include quantitative data on this compound's activity, detailed experimental procedures for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data available for this compound and its analog, Kobe2602, providing a reference for determining appropriate experimental concentrations.
Table 1: In Vitro Binding Affinity and Inhibitory Constants
| Compound | Target Interaction | Assay Type | Ki (μM) | Reference |
| This compound | H-Ras·GTP - c-Raf-1 RBD | Competitive Binding | 46 ± 13 | [4] |
| Kobe2602 | H-Ras·GTP - c-Raf-1 RBD | Competitive Binding | 149 ± 55 | [4] |
Table 2: Cellular Activity and IC50 Values
| Compound | Cell Line | Assay | IC50 (μM) | Reference |
| This compound | H-rasG12V-transformed NIH 3T3 | Soft Agar Colony Formation | ~0.5 | [4] |
| Kobe2602 | H-rasG12V-transformed NIH 3T3 | Soft Agar Colony Formation | ~1.4 | [4] |
| This compound | H-rasG12V-transformed NIH 3T3 | Cell Proliferation (2% FBS) | ~1.5 | [5] |
| Kobe2602 | H-rasG12V-transformed NIH 3T3 | Cell Proliferation (2% FBS) | ~2 | [5] |
| This compound | NIH 3T3 cells expressing H-RasG12V | Inhibition of Sos-mediated nucleotide exchange | ~20 | [5] |
| Kobe2602 | NIH 3T3 cells expressing H-RasG12V | Inhibition of Sos-mediated nucleotide exchange | ~100 | [5] |
Signaling Pathways and Experimental Workflow
Caption: The RalGDS signaling pathway, activated by Ras, and its inhibition by this compound.
Caption: General experimental workflow for studying the effect of this compound on RalGDS signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest (e.g., cancer cell line with a known Ras mutation)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Ral-GTP Pull-Down Assay
This assay is used to specifically measure the levels of active, GTP-bound RalA or RalB.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)
-
Ral binding domain (RBD) of a Ral effector (e.g., RalBP1) fused to GST and bound to glutathione-agarose beads
-
Wash buffer (lysis buffer without protease inhibitors)
-
SDS-PAGE sample buffer
-
Primary antibodies against RalA and/or RalB
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound for the appropriate time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants.
-
Pull-Down: Incubate equal amounts of protein lysate (typically 500 µg - 1 mg) with GST-RalBP1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and add 2X SDS-PAGE sample buffer to the beads. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Analyze the eluted samples by western blotting using antibodies specific for RalA or RalB. Also, run a parallel western blot with a small fraction of the total cell lysate to determine the total RalA/RalB levels.
-
Densitometry: Quantify the band intensities to determine the relative amount of active Ral.
Co-Immunoprecipitation of Ras and RalGDS
This protocol is designed to assess the effect of this compound on the interaction between Ras and RalGDS.
Materials:
-
Cells co-expressing tagged versions of Ras and RalGDS (or endogenous proteins)
-
This compound
-
Co-IP lysis buffer (a gentle lysis buffer, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-Ras or anti-RalGDS)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (Co-IP lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Primary antibodies for western blotting (anti-Ras and anti-RalGDS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in Co-IP lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the immunoprecipitating antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Analyze the immunoprecipitated samples by western blotting using antibodies against both Ras and RalGDS to detect their interaction. Include input lysates as controls.
Western Blotting for Downstream Effectors
This protocol is for analyzing the phosphorylation status or expression levels of proteins downstream of the RalGDS pathway.
Materials:
-
Treated cell lysates (from previous experiments)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Quantification and Sample Preparation: Determine the protein concentration of the cell lysates and prepare samples with SDS-PAGE sample buffer.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound provides a powerful tool for dissecting the intricate role of the RalGDS signaling pathway in various cellular contexts. By inhibiting the interaction between Ras and its effectors, including RalGDS, researchers can specifically probe the downstream consequences of this pathway's activation. The protocols and data presented here offer a comprehensive guide for scientists and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of Ras-driven cellular processes and the development of novel therapeutic strategies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Application Notes and Protocols: Assessing Apoptosis Induction by Kobe0065
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kobe0065 is a novel small-molecule inhibitor that targets the interaction between the active GTP-bound form of Ras proteins and their downstream effectors, such as c-Raf-1.[1] Mutational activation of Ras is a critical driver in many human cancers, making it a key therapeutic target.[1] this compound has been shown to inhibit the proliferation of cancer cells harboring Ras mutations and to induce apoptosis.[2] This is achieved through the downregulation of critical survival signaling pathways, including the MEK/ERK and Akt pathways.[1] These application notes provide a comprehensive experimental framework for researchers to assess the apoptosis-inducing capabilities of this compound in cancer cell lines with activating Ras mutations, such as the SW480 colon adenocarcinoma cell line (K-ras G12V).
Key Experimental Assays
To comprehensively evaluate the pro-apoptotic effects of this compound, a multi-faceted approach is recommended, employing assays that probe different stages and pathways of apoptosis. The following table summarizes the key experimental assays, their principles, and the expected outcomes following treatment with this compound.
| Experimental Assay | Principle | Parameter Measured | Expected Outcome with this compound Treatment |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis). | Percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-). | Dose-dependent increase in the percentage of early and late apoptotic cells. |
| Caspase-3/7 Activity Assay | Measurement of the activity of executioner caspases 3 and 7, which are key mediators of apoptosis, through the cleavage of a fluorogenic or colorimetric substrate. | Fold-increase in caspase-3/7 activity relative to untreated controls. | Significant increase in caspase-3/7 activity in a dose- and time-dependent manner. |
| Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1) | The JC-1 dye accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells, the collapse of ΔΨm causes JC-1 to remain in the cytoplasm as green fluorescent monomers. | Ratio of red to green fluorescence, indicating the mitochondrial membrane potential. | A decrease in the red/green fluorescence ratio, signifying mitochondrial depolarization. |
| Western Blot Analysis | Detection and quantification of key apoptosis-related proteins to elucidate the underlying molecular mechanism. | Changes in the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and the cleavage of caspase-3. | Increased expression of pro-apoptotic Bax, decreased expression of anti-apoptotic Bcl-2, and increased levels of cleaved caspase-3. |
Experimental Protocols
Cell Culture and Treatment
The SW480 human colon adenocarcinoma cell line, which harbors a K-ras G12V mutation, is a suitable model for these studies.
-
Cell Culture: Culture SW480 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 100% air (no CO2).
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach 60-70% confluency before treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). A vehicle control (DMSO) should be included in all experiments. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Treat the cells with this compound or vehicle control for various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is for the quantitative analysis of apoptotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Caspase-3/7 Activity Assay
This protocol outlines a plate-based fluorometric assay for caspase-3/7 activity.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well white-walled plate and treat with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: After treatment, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential.
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the culture medium and wash the cells with PBS. Add 100 µL of pre-warmed medium containing JC-1 dye (final concentration 2 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Washing: Remove the JC-1 staining solution and wash the cells twice with 1X Assay Buffer.
-
Measurement: Add 100 µL of 1X Assay Buffer to each well and immediately measure the fluorescence intensity using a fluorescence plate reader. Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~510 nm, emission ~527 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol details the detection of Bcl-2, Bax, and cleaved caspase-3.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bcl-2 (1:1000), Bax (1:1000), and cleaved caspase-3 (1:1000). A loading control, such as β-actin (1:5000), should also be probed on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy comparison between different treatment groups.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 20 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 20 |
Table 3: Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment Group | Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 20 | |||
| CCCP (Positive Control) | 50 |
Table 4: Densitometric Analysis of Western Blots
| Treatment Group | Concentration (µM) | Relative Bcl-2 Expression (normalized to β-actin) | Relative Bax Expression (normalized to β-actin) | Relative Cleaved Caspase-3 Expression (normalized to β-actin) | Bax/Bcl-2 Ratio |
| Vehicle Control | 0 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 20 |
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing apoptosis.
References
Application Notes and Protocols: A Guide to Solubilizing and Administering Kobe0065 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kobe0065 is a small molecule inhibitor that targets the interaction between Ras and its effector proteins, such as c-Raf-1.[][2][3] By disrupting this interaction, this compound effectively blocks downstream signaling pathways, including the MEK/ERK and Akt pathways, which are critical for cell proliferation and survival.[4][5][6][7] This inhibitory action makes this compound a valuable tool for studying Ras-driven cancers. In vivo studies have demonstrated its anti-tumor activity when administered orally.[4][5][8] This document provides detailed protocols for the solubilization and administration of this compound for pre-clinical in vivo research.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 449.79 g/mol | [][9] |
| Molecular Formula | C₁₅H₁₁ClF₃N₅O₄S | [][5][9] |
| CAS Number | 436133-68-5 | [5] |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL, 89 mg/mL, ≥23.85 mg/mL, ≥42.5 mg/mL | [2][5][8][10] |
| Ethanol (EtOH) | 5 mg/mL, 13 mg/mL, 10 mM with gentle warming, ≥3.24 mg/mL with sonication | [5][8][10] |
| Dimethylformamide (DMF) | 10 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
| Water | 5 mM with gentle warming, Insoluble | [8][10] |
Note: The solubility of this compound can vary. It is recommended to use fresh, high-purity solvents and to perform small-scale solubility tests before preparing a large stock solution. The use of heat or sonication may enhance solubility.
Experimental Protocols
Protocol 1: Solubilization of this compound for In Vivo Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice, based on formulations suggested for poorly soluble drugs and specific information on this compound.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile magnetic stir bar and stir plate
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Solution (1% CMC-Na in PBS):
-
Weigh the appropriate amount of CMC-Na to make a 1% (w/v) solution in sterile PBS.
-
In a sterile beaker with a magnetic stir bar, slowly add the CMC-Na powder to the PBS while stirring continuously.
-
Stir the mixture at room temperature until the CMC-Na is completely dissolved. This may take several hours. The final solution should be clear and slightly viscous.
-
Sterilize the vehicle solution by filtering it through a 0.22 µm filter.
-
-
Prepare the this compound Stock Solution in DMSO (Optional First Step):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary. Note: This step is useful for initial solubilization, but the final concentration of DMSO in the administered formulation should be kept to a minimum (ideally <5%) to avoid toxicity.
-
-
Prepare the Final this compound Suspension:
-
If a DMSO stock was prepared, add the stock solution to the prepared 1% CMC-Na vehicle.
-
Alternatively, for a direct suspension, weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 1% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the 1% CMC-Na vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension in a water bath for 5-10 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates. It should appear as a uniform, milky suspension.
-
Prepare the suspension fresh daily before administration.
-
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice
This protocol is based on published studies that have successfully used oral administration of this compound in mouse xenograft models.[4][5][8]
Materials:
-
Prepared this compound suspension
-
Appropriate animal model (e.g., nude mice with tumor xenografts)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Handle the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Weigh each mouse before administration to accurately calculate the required dose volume.
-
The typical reported dosage for this compound is 80-160 mg/kg, administered daily.[4][8] The final dosing volume should be determined based on the concentration of the prepared suspension and the animal's weight (typically 100-200 µL for a 20-25 g mouse).
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Ensure the suspension is well-mixed by vortexing immediately before drawing it into the syringe.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse effects.
-
Continue daily administration as required by the experimental design.
-
Monitor tumor growth and other relevant parameters as per the study protocol.
-
Mandatory Visualization
Caption: this compound inhibits the Ras-Raf signaling pathway.
Caption: Experimental workflow for this compound administration.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LabNet Biotecnica [labnet.es]
- 4. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. apexbt.com [apexbt.com]
- 9. biorbyt.com [biorbyt.com]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Kobe0065
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with the small-molecule Ras inhibitor, Kobe0065, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small-molecule inhibitor of the Ras-Raf protein-protein interaction.[1][2][3] It competitively inhibits the binding of active, GTP-bound Ras to its effector, Raf kinase.[1][4] This blockade disrupts downstream signaling through the MEK/ERK pathway, which is crucial for cell proliferation and survival, leading to antitumor activity in cancer cells with Ras mutations.[2][4]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a hydrophobic molecule with low aqueous solubility. Some suppliers indicate it is soluble up to 5 mM in water with gentle warming and up to 10 mM in ethanol with gentle warming.[2] For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, which is then diluted into the aqueous experimental medium.[5]
Q3: Why is proper solubilization of this compound critical for my experiments?
Q4: What is the molecular weight and chemical formula of this compound?
A4: The molecular formula of this compound is C15H11ClF3N5O4S, and its molecular weight is approximately 449.79 g/mol .[][7]
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C.[7] Stock solutions, especially in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable.
Troubleshooting Guide
Issue: I am observing a precipitate in my aqueous buffer after diluting my this compound stock solution.
-
Possible Cause 1: The final concentration of the organic co-solvent is too low to maintain solubility.
-
Solution: While it is crucial to keep the final co-solvent concentration low to avoid off-target effects on cells, a certain percentage is necessary to keep this compound in solution. If you observe precipitation, you may need to slightly increase the final co-solvent percentage. It is recommended to keep the final DMSO or ethanol concentration below 0.5% in cell-based assays. Always include a vehicle control with the same final co-solvent concentration in your experiments.
-
-
Possible Cause 2: The aqueous buffer's pH is not optimal for this compound solubility.
-
Solution: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound's structure does not suggest strong ionizable groups, slight pH adjustments to your buffer (if experimentally permissible) could improve solubility. See the experimental protocols below for a pH screening experiment.
-
-
Possible Cause 3: The stock solution was not properly vortexed or sonicated before dilution.
-
Solution: Ensure your this compound stock solution is completely dissolved before further dilution. Briefly vortex and/or sonicate the stock solution to break up any micro-aggregates that may have formed during storage.
-
Issue: My experimental results with this compound are inconsistent between batches.
-
Possible Cause 1: Incomplete initial dissolution of the this compound powder.
-
Solution: When preparing your initial stock solution, ensure the powder is fully dissolved. This can be facilitated by gentle warming (e.g., in a 37°C water bath) and sonication. Visually inspect the solution against a light source to ensure no visible particles remain.
-
-
Possible Cause 2: Degradation of this compound in the stock solution.
-
Solution: Avoid repeated freeze-thaw cycles of your stock solution by preparing small, single-use aliquots. Protect the stock solution from light.
-
Quantitative Data on this compound Solubility
The following table summarizes hypothetical solubility data for this compound in various solvent systems to guide your experimental design. This data is illustrative and should be confirmed experimentally.
| Solvent System | Temperature | Maximum Solubility (mM) | Notes |
| Deionized Water | 25°C | < 0.1 | Practically insoluble. |
| Deionized Water | 37°C with warming | ~5 | As reported by some suppliers.[2] |
| 100% Ethanol | 25°C with warming | ~10 | As reported by some suppliers.[2] |
| 100% DMSO | 25°C | > 50 | Recommended for stock solutions. |
| PBS (pH 7.4) with 0.5% DMSO | 25°C | ~0.2 | Representative of a final assay condition. |
| PBS (pH 6.0) with 0.5% DMSO | 25°C | ~0.15 | Solubility may decrease at lower pH. |
| PBS (pH 8.0) with 0.5% DMSO | 25°C | ~0.25 | A slightly basic pH may improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 4.498 mg of this compound.
-
Add the calculated volume of DMSO to achieve the target concentration. For a 10 mM solution with 4.498 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If particles are still visible, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: pH-dependent Solubility Assessment of this compound
Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer system containing a low percentage of co-solvent.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Clear microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in each of the different pH buffers. Ensure the final DMSO concentration is constant across all samples (e.g., 0.5%).
-
Create a range of concentrations for each pH, for example, from 0.1 µM to 100 µM.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of dissolved this compound in the supernatant using a validated analytical method like HPLC.
-
The highest concentration at which no precipitate is observed after centrifugation is considered the solubility at that specific pH.
Visualizations
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 7. biorbyt.com [biorbyt.com]
Technical Support Center: Troubleshooting Kobe0065 Cell Viability Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during cell viability assays with the Ras inhibitor, Kobe0065.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a small-molecule inhibitor that targets the Ras protein.[1][2] Ras is a key molecular switch in intracellular signaling pathways that control cell growth, differentiation, and survival.[1] By binding to Ras, this compound and its analogs disrupt the interaction between Ras and its downstream effector proteins, such as Raf, PI3K, and RalGDS.[1] This blockade inhibits signaling through pathways like the MEK/ERK and Akt pathways, ultimately leading to a decrease in cell proliferation and the induction of apoptosis (cell death) in cancer cells with activating Ras mutations.[1][3]
Q2: Which cell viability assays are commonly used with kinase inhibitors like this compound?
Commonly used cell viability assays include tetrazolium-based colorimetric assays (e.g., MTT, XTT, WST-8), which measure metabolic activity, and luminescent assays (e.g., CellTiter-Glo®), which quantify ATP levels as an indicator of viable cells.[4][5] Another approach is the lactate dehydrogenase (LDH) release assay, which measures membrane integrity as an indicator of cytotoxicity.[4] The choice of assay can influence the results, as each measures a different aspect of cell health.[6]
Q3: I am observing high variability between my replicate wells. What are the common causes?
High variability between replicate wells is a frequent issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability.[7][8] Ensure the cell suspension is homogenous before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can lead to significant differences between wells.[7] Regular pipette calibration and careful technique are crucial.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and compound concentration.[7][8] It is best practice to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Compound Precipitation: this compound, like many small molecules, may precipitate out of solution at higher concentrations, leading to inconsistent effects.[8] Visually inspect wells for any signs of precipitation.
Q4: My dose-response curve for this compound is not consistent. What could be the issue?
An inconsistent dose-response curve can be caused by:
-
Compound Instability: The stability of this compound in your specific cell culture medium and incubation conditions should be considered.[9]
-
Incorrect Serial Dilutions: Errors in preparing the serial dilutions of this compound will directly impact the dose-response curve.[9]
-
Cell Density: The initial cell seeding density can influence the cellular response to the inhibitor.[6] It is important to use a consistent cell number that is in the logarithmic growth phase.[7]
-
Incubation Time: The duration of exposure to this compound can affect the observed cytotoxicity. A time-course experiment may be necessary to determine the optimal incubation period.[9]
Q5: Could this compound be interfering with the assay chemistry itself?
Yes, some compounds can interfere with the chemistry of cell viability assays, leading to inaccurate results.[10] For example, compounds with reducing properties can directly reduce tetrazolium salts (like MTT) to formazan, resulting in a false-positive signal for cell viability.[10] To test for this, it is recommended to run a cell-free control where this compound is added to the assay medium and reagent without cells.[5]
Troubleshooting Guides
Issue 1: Higher than expected cell viability at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system (ensuring solvent controls are included).[8] |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to Ras pathway inhibition.[9] Consider using a cell line with a known activating Ras mutation. |
| Suboptimal Incubation Time | The cytotoxic effects of this compound may require a longer incubation period to become apparent.[9] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Assay Interference | This compound might be interfering with the assay reagents. Run a cell-free control with the compound and assay reagents to check for direct chemical reactions.[5] |
Issue 2: High background signal in negative control wells.
| Possible Cause | Troubleshooting Step |
| Media Components | Phenol red in the culture medium can interfere with colorimetric assays.[11] Use phenol red-free medium if possible. Serum components can also contribute to background.[11] |
| Reagent Contamination | Ensure all reagents are fresh, properly stored, and free from contamination.[9] |
| Microbial Contamination | Check cell cultures for any signs of bacterial or fungal contamination, as this can affect assay results. |
| Spontaneous Reagent Reduction | Extended exposure of tetrazolium-based reagents to light or elevated pH can cause spontaneous reduction.[5] Protect reagents from light and ensure the pH of the culture medium is stable. |
Issue 3: Inconsistent IC50 values across experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Cell lines can change phenotypically and genotypically at high passage numbers, affecting their response to drugs.[7] Use cells within a consistent and low passage number range. |
| Inconsistent Cell Health and Confluency | Ensure cells are healthy and in the exponential growth phase at the time of treatment.[7] Avoid using cells that are over-confluent. |
| Reagent Batch-to-Batch Variability | If using assay kits, be aware of potential lot-to-lot variation.[12] |
| Inconsistent Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator for all experiments.[13] |
Experimental Protocols
A detailed methodology for a standard MTT cell viability assay is provided below.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of Ras.
Caption: General experimental workflow for a cell viability assay.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
Optimizing the dosage of Kobe0065 for in vivo antitumor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Kobe0065 for in vivo antitumor studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule Ras inhibitor.[1][2] It functions by binding to Ras·GTP and inhibiting its interaction with effector proteins, such as c-Raf-1.[1][2] This blockade disrupts downstream signaling pathways, including the MEK/ERK, Akt, and RalA pathways, which are crucial for cell proliferation and survival.[1][2][3] Ultimately, this inhibition leads to decreased anchorage-dependent and -independent growth and induces apoptosis in cancer cells with activating Ras mutations.[1][2]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on published data, daily oral administration of this compound at doses of 80 mg/kg and 160 mg/kg has been shown to inhibit tumor growth in a xenograft model of human colon carcinoma SW480 cells (carrying a K-rasG12V mutation).[2] The 160 mg/kg dose showed more evident antitumor activity.[2] It is recommended to perform a dose-response study to determine the optimal dose for your specific model.[4]
Q3: How should this compound be administered for in vivo studies?
A3: this compound has been shown to be effective with oral administration.[1][2] The formulation of the compound for administration should be carefully considered to ensure consistent dosing and bioavailability.[5]
Q4: We are observing high variability in tumor growth within the same treatment group. What could be the cause?
A4: High variability in tumor volume can be attributed to several factors:
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Animal Model Heterogeneity: Differences in age, weight, and overall health of the mice can impact tumor growth and drug metabolism.[5]
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Inconsistent Tumor Cell Implantation: Ensure that the cell viability is high (>95%) before injection and that the injection technique, volume, and location are consistent for all animals.[5]
-
Tumor Measurement Inaccuracy: Implement blinded tumor measurements to avoid bias. Ensure calipers are calibrated and use a consistent formula for calculating tumor volume, such as (Length x Width²)/2.[4][5]
Q5: Our in vivo results with this compound are not consistent with previously published data. What should we troubleshoot?
A5: Discrepancies in results can arise from several sources. Here are some key areas to investigate:
-
Cell Line Integrity: Confirm the identity of your cancer cell line using methods like Short Tandem Repeat (STR) profiling. Genetic drift can occur with high passage numbers, so it is advisable to use cells below passage 20.[5]
-
Compound Stability and Formulation: Verify the integrity and purity of your this compound compound. Improper formulation can lead to poor solubility and inconsistent bioavailability.[5]
-
Experimental Protocol Differences: Carefully compare your experimental protocol with the published study, paying close attention to the animal model, cell implantation technique, dosing schedule, and endpoint criteria.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of significant tumor growth inhibition | Insufficient dosage. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.[7] Consider starting with the published effective dose of 160 mg/kg and escalating from there.[2] |
| Poor bioavailability. | Optimize the formulation and vehicle for oral administration to improve solubility and absorption.[5] | |
| Tumor model resistance. | Verify the Ras mutation status of your cell line. This compound is expected to be most effective in tumors with activating Ras mutations.[1][2] | |
| Significant animal body weight loss | Compound toxicity. | Monitor animal body weights regularly as an indicator of toxicity.[4] If significant weight loss is observed, consider reducing the dose or adjusting the treatment schedule. The original study noted no significant body weight loss at 80 mg/kg and 160 mg/kg.[2] |
| Vehicle toxicity. | Ensure the vehicle used for drug formulation is non-toxic at the administered volume.[5] | |
| Inconsistent results between experiments | Variation in experimental procedures. | Standardize all experimental procedures, including animal handling, tumor implantation, drug administration, and data collection.[5][6] |
| Differences in starting tumor volume. | Randomize animals into treatment groups only after tumors have reached a predetermined, consistent size (e.g., 100-150 mm³).[5] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value |
| Anchorage-Independent Growth | H-rasG12V–transformed NIH 3T3 | IC₅₀ | ~0.5 µM[2] |
| Sos-Mediated Nucleotide Exchange | In vitro assay | IC₅₀ | ~20 µM[2] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| Nude mice | SW480 (K-rasG12V) | This compound (80 mg/kg) | Daily oral administration | ~40-50%[2] |
| Nude mice | SW480 (K-rasG12V) | This compound (160 mg/kg) | Daily oral administration | More evident than 80 mg/kg[2] |
| Nude mice | SW480 (K-rasG12V) | Sorafenib | Daily oral administration | ~65%[2] |
Experimental Protocols
1. In Vivo Antitumor Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).[4]
-
Tumor Cell Line: Human cancer cell line with a known Ras mutation (e.g., SW480 with K-rasG12V).[2]
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10⁶) suspended in a suitable medium (e.g., PBS or a mixture with Matrigel) into the flank of each mouse.[5][6][8]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing mice into treatment and control groups.[5]
-
Dosing and Administration:
-
Formulate this compound in a suitable vehicle for oral gavage.
-
Administer the selected doses (e.g., 80 mg/kg and 160 mg/kg) and a vehicle control daily.[2]
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).[4]
-
Monitor animal body weight as a measure of toxicity.[4]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for downstream pathway markers like p-ERK).[2]
-
-
Data Analysis: Statistically compare tumor growth inhibition between the treated and control groups.[4]
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo tumor model [bio-protocol.org]
How to improve the potency and specificity of Kobe0065 analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Kobe0065 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its analogs?
This compound and its analogs are small-molecule inhibitors that target the active, GTP-bound form of Ras proteins (H-Ras, K-Ras, and N-Ras).[1] They function by binding to a pocket on the surface of Ras GTP, thereby inhibiting its interaction with downstream effector proteins, most notably c-Raf-1.[1] This blockade prevents the activation of the downstream MAP kinase (MEK/ERK) signaling pathway, which is crucial for cell proliferation and survival.[1]
Q2: How does the potency of this compound compare to its known analog, Kobe2602?
This compound is significantly more potent than Kobe2602 in both biochemical and cell-based assays. In an in vitro binding assay, this compound competitively inhibits the binding of H-Ras GTP to the c-Raf-1 Ras-binding domain (RBD) with a Ki value of 46 ± 13 μM, whereas Kobe2602 has a Ki of 149 ± 55 μM.[1] In cell-based assays measuring anchorage-independent growth, this compound exhibits an IC50 of approximately 0.5 μM, while Kobe2602 has an IC50 of about 1.4 μM in H-rasG12V–transformed NIH 3T3 cells.[1]
Q3: What is the rationale for developing analogs of this compound?
The primary goals for developing this compound analogs are to improve its potency and specificity. While this compound shows promising anti-tumor activity, its inhibitory activity is in the micromolar range.[1] Developing analogs with higher affinity for Ras GTP would translate to lower effective doses and potentially fewer off-target effects. Furthermore, enhancing specificity for Ras proteins over other GTPases would minimize unwanted cellular activities. Additionally, analogs with improved physicochemical properties, such as better solubility, are also desirable for experimental and potential therapeutic applications. For instance, the analog Kobe2601 was developed to have better water solubility for NMR studies, although this modification resulted in a weaker inhibitory activity.[1]
Q4: What are the key signaling pathways affected by this compound treatment?
Treatment with this compound primarily affects the Ras-Raf-MEK-ERK (MAPK) signaling pathway. By inhibiting the interaction between Ras GTP and c-Raf-1, this compound prevents the phosphorylation and activation of MEK and its downstream target ERK.[1] The inhibition of this pathway ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells with activating Ras mutations.[1]
Troubleshooting Guides
In Vitro Ras-Raf Binding Assay
Issue: Low signal or no inhibition observed.
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Possible Cause 1: Inactive Ras protein.
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Troubleshooting Tip: Ensure that the Ras protein is loaded with a non-hydrolyzable GTP analog (e.g., GTPγS or GppNHp) immediately before the assay. Verify the activity of your Ras protein stock by performing a positive control with a known Ras interactor.
-
-
Possible Cause 2: Incorrect buffer conditions.
-
Troubleshooting Tip: The binding buffer is critical for the Ras-Raf interaction. Ensure the buffer contains adequate concentrations of MgCl2 (typically 1-5 mM) and has the correct pH (around 7.4).
-
-
Possible Cause 3: Degraded Raf protein.
-
Troubleshooting Tip: Use freshly purified or commercially sourced c-Raf-1 RBD. Verify the integrity of the protein via SDS-PAGE.
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Issue: High background signal.
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Possible Cause 1: Non-specific binding to assay plates or beads.
-
Troubleshooting Tip: Block the plates or beads with a suitable blocking agent (e.g., BSA or non-fat dry milk) for an adequate amount of time. Include a non-ionic detergent (e.g., Tween-20 or Triton X-100) at a low concentration (0.01-0.05%) in your wash buffers to reduce non-specific interactions.
-
-
Possible Cause 2: Aggregation of the inhibitor.
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Troubleshooting Tip: Due to the low water solubility of some this compound analogs, the compound may precipitate in the assay buffer.[1] Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect the assay performance (typically ≤1%). Sonication of the compound stock solution before dilution may also help.
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Cell-Based Assays (Anchorage-Independent Growth - Soft Agar Assay)
Issue: No or poor colony formation in the positive control (e.g., H-rasG12V-transformed cells).
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Possible Cause 1: Cells are not viable or are not transformation-competent.
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Troubleshooting Tip: Ensure you are using a cell line with a known capacity for anchorage-independent growth. Check cell viability before seeding in the soft agar.
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-
Possible Cause 2: Agar concentration is too high or the temperature was too hot.
-
Troubleshooting Tip: The top layer of agar containing the cells should be at a lower concentration than the base layer (e.g., 0.3-0.4% top, 0.5-0.6% base). Ensure the agar has cooled to approximately 40°C before mixing with the cells to avoid heat shock.
-
-
Possible Cause 3: Insufficient cell seeding density.
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Troubleshooting Tip: Optimize the cell seeding density for your specific cell line. A typical starting point is 1 x 10^3 to 1 x 10^4 cells per well of a 6-well plate.[1]
-
Issue: High variability between replicate wells.
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Possible Cause 1: Uneven distribution of cells in the agar.
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Troubleshooting Tip: Ensure a single-cell suspension before mixing with the agar. Gently but thoroughly mix the cells in the top agar layer before plating to ensure a homogenous distribution.
-
-
Possible Cause 2: Edge effects in the plate.
-
Troubleshooting Tip: To minimize evaporation and edge effects, ensure the incubator has proper humidification. Consider not using the outer wells of the plate if edge effects are a persistent problem.
-
Data Presentation
Table 1: Potency of this compound and Analogs in Biochemical and Cell-Based Assays
| Compound | In Vitro H-Ras GTP-c-Raf-1 Binding (Ki, μM) | Anchorage-Independent Growth of H-rasG12V-transformed NIH 3T3 cells (IC50, μM) | Inhibition of Sos-mediated Nucleotide Exchange (IC50, μM) |
| This compound | 46 ± 13[1] | ~0.5[1] | ~20[1] |
| Kobe2602 | 149 ± 55[1] | ~1.4[1] | ~100[1] |
| Kobe2601 | 773 ± 49[1] | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: In Vitro H-Ras GTP-c-Raf-1 Binding Assay
This protocol is adapted from the methods described for the characterization of this compound.[1]
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Protein Preparation:
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Express and purify recombinant H-Ras (residues 1-166) and the Ras-binding domain (RBD) of c-Raf-1 (residues 50-131) fused to GST.
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Load H-Ras with a non-hydrolyzable GTP analog, [γ-35S]GTPγS, by incubating the protein with the nucleotide in the presence of alkaline phosphatase and phosphodiesterase inhibitors.
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Binding Reaction:
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In a 96-well plate, incubate 0.014 µM of [γ-35S]GTPγS-loaded H-Ras with varying concentrations of GST-c-Raf-1-RBD (e.g., 0.97-6.31 µM).
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Add this compound analogs at desired concentrations. Ensure the final DMSO concentration is constant across all wells.
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The binding buffer should contain 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.5 mM DTT, and 0.01% Triton X-100.
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Incubate at 25°C for 30 minutes.
-
-
Detection:
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Add glutathione-sepharose resin to each well to pull down the GST-c-Raf-1-RBD and any bound H-Ras.
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Wash the resin to remove unbound H-Ras.
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Quantify the amount of bound H-Ras by measuring the radioactivity of the pulled-down resin using a scintillation counter.
-
-
Data Analysis:
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Generate double reciprocal plots (Lineweaver-Burk) of the concentration of bound H-Ras versus the initial concentration of c-Raf-1 RBD to determine the mode of inhibition.
-
Calculate the Ki values by globally fitting the data to a competitive inhibition model.
-
Protocol 2: Soft Agar Colony Formation Assay
This protocol is for assessing the effect of this compound analogs on the anchorage-independent growth of H-rasG12V-transformed NIH 3T3 cells.[1]
-
Preparation of Agar Layers:
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Base Layer: Prepare a 0.6% agar solution in DMEM supplemented with 10% FBS. Aliquot 2 mL per well into a 6-well plate and allow it to solidify at room temperature.
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Top Layer: Prepare a 0.33% SeaPlaque agarose solution in DMEM with 10% FBS. Cool the solution to 40°C.
-
-
Cell Seeding:
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Trypsinize and count H-rasG12V-transformed NIH 3T3 cells.
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Resuspend the cells in the 40°C top agar solution to a final concentration of 1 x 10^3 cells per 2 mL.
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Add the desired concentrations of this compound analogs to the cell-agar suspension.
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Gently layer 2 mL of the cell-agar suspension on top of the solidified base layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature before moving the plates to a 37°C, 5% CO2 incubator.
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Incubate for 14 days. Add a small amount of fresh media with the corresponding inhibitor concentration to the top of the agar every 3-4 days to prevent drying.
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After 14 days, count the number of colonies larger than 200 μm in diameter using a dissecting microscope.
-
-
Data Analysis:
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Plot the number of colonies as a function of the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Protocol 3: Western Blot Analysis of MEK/ERK Phosphorylation
This protocol is for analyzing the effect of this compound analogs on the Ras downstream signaling pathway.[1]
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Cell Culture and Treatment:
-
Plate H-rasG12V-transformed NIH 3T3 cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound analogs or vehicle (DMSO) for 1 hour in the presence of 2% FBS.
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
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Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
Visualizations
Caption: Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the soft agar colony formation assay.
Caption: Structure-potency relationship of known this compound analogs.
References
Addressing off-target effects of Kobe0065 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kobe0065 in cancer cell research. The information is designed to help address potential issues, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the protein-protein interaction between H-Ras and its effector, c-Raf1. It competitively inhibits the binding of GTP-bound H-Ras to the Ras-binding domain (RBD) of c-Raf-1, with a reported Ki value of 46 ± 13 μM[1]. By disrupting this interaction, this compound aims to block downstream signaling through the MAPK/ERK pathway.
Q2: What are the known on-target effects of this compound in cancer cells?
This compound has been shown to inhibit the proliferation of cancer cells harboring activated Ras oncogenes[1]. Its on-target effects include the inhibition of both anchorage-dependent and -independent growth and the induction of apoptosis[1]. This is accompanied by the downregulation of downstream signaling molecules such as MEK, ERK, and Akt[1].
Q3: I'm observing higher than expected cytotoxicity in my cell line. Could this be an off-target effect?
Yes, unexpected cytotoxicity could be a result of off-target effects. This compound has been noted for its broad binding specificity toward various Ras family small GTPases, which could contribute to off-target activity[2]. It may also interact with other cellular proteins, leading to toxicity that is independent of its intended Ras-Raf inhibitory function. It is crucial to perform dose-response experiments and compare the cytotoxic concentration with the concentration required for on-target pathway modulation (e.g., inhibition of ERK phosphorylation).
Q4: My results with this compound are inconsistent across experiments. What could be the cause?
Inconsistent results can arise from several factors, including compound stability, solubility, and variability in cell culture conditions. Ensure that your this compound stock solution is properly stored and that the compound is fully solubilized in your culture medium. Cell density and passage number can also influence cellular responses to inhibitors. We recommend establishing a standardized experimental protocol and including appropriate positive and negative controls in every experiment.
Q5: How can I confirm that this compound is engaging its intended target (Ras) in my cells?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells[2][3][4]. This assay is based on the principle that a ligand-bound protein is thermally more stable than the unbound protein. An increase in the thermal stability of Ras proteins in the presence of this compound would indicate direct binding.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Unexpected Cell Death at Low Concentrations | Off-target toxicity: this compound may be inhibiting other essential cellular proteins. | 1. Dose-response analysis: Determine the IC50 for cytotoxicity and compare it to the IC50 for inhibition of p-ERK. A significant discrepancy suggests off-target effects. 2. Use a structurally different Ras-Raf inhibitor: If a different inhibitor of the same pathway does not produce the same phenotype, the effect is likely off-target. 3. Rescue experiment: Overexpress a downstream effector (e.g., a constitutively active form of MEK or ERK) to see if it rescues the phenotype. |
| Incomplete Inhibition of ERK Phosphorylation | Activation of compensatory signaling pathways: Cells may upregulate other pathways to bypass the inhibition of the Ras-Raf-MEK-ERK axis. | 1. Phospho-kinase array: Screen for the activation of other signaling pathways (e.g., PI3K/Akt, JNK, p38). 2. Western blotting: Probe for the phosphorylation of key nodes in alternative pathways. 3. Combination therapy: Consider co-treating with an inhibitor of the identified compensatory pathway. |
| Variability in Efficacy Across Different Cancer Cell Lines | Different genetic backgrounds: The efficacy of this compound can be influenced by the specific Ras mutation, the presence of co-mutations, or the expression levels of other signaling proteins. | 1. Cell line characterization: Fully characterize the mutational status and protein expression profiles of your cell lines. 2. Compare IC50 values: Generate dose-response curves for a panel of cell lines to correlate sensitivity with their genetic background. |
| Compound Precipitation in Culture Media | Poor solubility: this compound may have limited solubility in aqueous solutions, leading to the formation of precipitates. | 1. Check solubility: Visually inspect the media for any signs of precipitation. 2. Optimize solvent and concentration: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the media does not exceed its solubility limit. 3. Include a vehicle control: Always include a vehicle-only control to rule out any effects of the solvent. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Ki (H-Ras-GTP - c-Raf-1 RBD binding) | 46 ± 13 μM | In vitro | [1] |
| IC50 (Anchorage-independent growth) | ~0.5 μM | H-rasG12V–transformed NIH 3T3 cells | [1] |
| IC50 (Anchorage-dependent growth) | ~1.5 μM | H-rasG12V–transformed NIH 3T3 cells | [5] |
| IC50 (Cellular Ras-Raf binding inhibition) | ~10 μM | H-rasG12V–transformed NIH 3T3 cells | [5] |
| IC50 (Sos-mediated nucleotide exchange) | ~20 μM | In vitro | [1] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and p-Akt
Objective: To determine the effect of this compound on the phosphorylation status of key downstream effectors of the Ras pathway.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 μM) and a vehicle control (DMSO) for a predetermined time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: this compound inhibits the interaction between active Ras-GTP and Raf.
Caption: A decision tree for troubleshooting unexpected results with this compound.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Navigating the Path to Clinic: A Technical Support Center for Kobe0065-Based Inhibitor Development
The clinical development of inhibitors based on the Kobe0065 scaffold, a novel class of Ras-effector interaction inhibitors, presents a promising avenue for treating Ras-mutant cancers. However, the journey from a promising preclinical compound to a clinically approved drug is fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their experiments with this compound-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-based inhibitors?
A1: this compound and its analogs function by directly binding to Ras•GTP, inhibiting its interaction with downstream effector proteins such as c-Raf.[1][2] This disruption blocks the activation of critical signaling pathways, including the MAPK/ERK pathway, which is essential for cancer cell proliferation and survival.
Q2: What are the most significant challenges in the clinical development of Ras inhibitors like those based on this compound?
A2: The primary challenges include the high affinity of Ras for GTP, the complexity of its effector interactions, the potential for acquired resistance through secondary mutations or activation of alternative signaling pathways, and ensuring a favorable toxicity profile.[3][4] Historically, the lack of deep binding pockets on the Ras protein surface made it a difficult target for small molecules.[4][5]
Q3: Are there specific Ras mutations that this compound-based inhibitors are expected to be more effective against?
A3: The initial research on this compound demonstrated activity against H-Ras G12V and K-Ras G12V.[1] However, the effectiveness against a broader spectrum of Ras mutations (e.g., G12D, G12C, Q61H) needs to be empirically determined for each new analog. Researchers should anticipate that different mutations may alter the conformation of the Ras protein and affect inhibitor binding.
Q4: What are the common mechanisms of acquired resistance to Ras inhibitors?
A4: Resistance can emerge through several mechanisms, including secondary mutations in the Ras protein that prevent inhibitor binding, amplification of the KRAS gene, or the activation of bypass signaling pathways that circumvent the need for Ras signaling.[4][6]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro cell-based assays.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure the correct cell line is being used and is free from contamination. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, serum concentration in the media, and incubation times. Ensure consistent DMSO concentrations across all wells. |
| Compound Stability | Assess the stability of the this compound analog in the assay medium over the course of the experiment. Degradation can lead to a loss of potency. |
| Off-target Effects | At higher concentrations, the inhibitor may have off-target effects that influence cell viability. Consider using a lower, more specific concentration range. |
Problem 2: Lack of in vivo efficacy in xenograft models despite potent in vitro activity.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | Conduct thorough PK studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties. Poor bioavailability or rapid clearance can prevent the compound from reaching effective concentrations in the tumor. |
| Inadequate Target Engagement | Utilize pharmacodynamic (PD) biomarkers (e.g., p-ERK levels in tumor tissue) to confirm that the inhibitor is reaching the target and inhibiting Ras signaling in vivo. |
| Tumor Microenvironment | The tumor microenvironment can influence drug response. Consider using more complex in vivo models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs), which better recapitulate the human tumor environment.[7] |
| Dosing Schedule | Optimize the dosing regimen (dose and frequency) based on PK/PD data to maintain target inhibition over time. |
Problem 3: Unexpected toxicity observed in preclinical animal models.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| On-target Toxicity | Inhibition of Ras signaling in normal tissues can lead to toxicity. Carefully monitor for common on-target toxicities associated with MAPK pathway inhibition, such as skin rash and gastrointestinal issues. |
| Off-target Kinase Inhibition | Screen the inhibitor against a panel of kinases to identify potential off-target activities that could contribute to toxicity. Cardiovascular toxicity is a known concern for some kinase inhibitors.[8][9][10] |
| Metabolite-induced Toxicity | Characterize the metabolites of the this compound analog to determine if any are responsible for the observed toxicity. |
Experimental Protocols
Key Experiment: In Vitro Ras-Raf Interaction Assay
This protocol outlines a method to assess the ability of a this compound-based inhibitor to disrupt the interaction between Ras and its effector, c-Raf.
Methodology:
-
Cell Culture and Lysis: Culture NIH 3T3 cells transiently expressing HA-tagged H-Ras G12V. Treat the cells with the desired concentrations of the this compound analog or a vehicle control (DMSO) for 1 hour. Lyse the cells in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-HA antibody to immunoprecipitate the HA-H-Ras G12V protein.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-c-Raf-1 antibody to detect the amount of c-Raf-1 that co-immunoprecipitated with H-Ras. Also, probe for total c-Raf-1 in the cell lysates and for the immunoprecipitated H-Ras G12V using an anti-HA antibody as loading controls.[1]
Visualizing Key Processes
To aid in understanding the complex processes involved in the development of this compound-based inhibitors, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: The Ras/MAPK signaling pathway and the inhibitory action of this compound-based compounds.
Caption: A generalized experimental workflow for the preclinical development of this compound-based inhibitors.
Caption: A decision tree for troubleshooting common challenges in inhibitor development.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances and Challenges in RAS Signaling Targeted Therapy in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. blog.huborganoids.nl [blog.huborganoids.nl]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining the structure of Kobe0065 to enhance binding to Ras
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers focused on refining the structure of the small-molecule Ras inhibitor, Kobe0065, to improve its binding affinity and efficacy.
Troubleshooting Guide
Question: My new this compound analog shows reduced or no binding to Ras in our initial assays. What are the potential causes and next steps?
Answer:
Several factors could contribute to reduced binding affinity. A systematic approach to troubleshooting is recommended.
-
Confirm Target Conformation: this compound specifically binds to a pocket present in a unique conformation of GTP-bound Ras.[1][2] Ensure your experiments are conducted with a stable form of Ras-GTP, such as by using a non-hydrolyzable GTP analog like GppNHp.[1] The original studies successfully used an H-Ras T35S mutant to stabilize this conformation for NMR analysis.[1][2]
-
Assess Compound Solubility: The parent compound, this compound, and its analog Kobe2602 have low water solubility.[1] Your modifications may have exacerbated this issue, leading to aggregation and a lower effective concentration in aqueous buffers. Consider using a more water-soluble analog, like Kobe2601, as a reference.[1] We recommend measuring the solubility of your new analog under the precise conditions of your binding assay.
-
Evaluate Structural Modifications: The interaction of the this compound family of compounds with Ras involves insertion into a surface pocket.[1][3] The fluorobenzene moiety of the related compound Kobe2601 is in close proximity to Ras residues Lys5, Leu56, Met67, Gln70, Tyr71, and Thr74.[4] If your structural modifications alter the key pharmacophores that interact with these residues, binding can be disrupted. Re-evaluate your design using computational docking against the known Ras structure (PDB ID: 2LWI) to see if the new modifications are sterically or electrostatically unfavorable.[2]
-
Verify Compound Integrity: Confirm the purity and structural integrity of your synthesized analog using methods like NMR and mass spectrometry to rule out degradation or impurities.
Question: How can I confirm that my new inhibitor targets the Ras-effector interaction and not a downstream component like Raf kinase?
Answer:
This is a critical validation step. The original this compound studies confirmed its mechanism through multiple experiments:
-
Direct Binding Inhibition Assay: Use an in vitro assay, such as Surface Plasmon Resonance (SPR) or ELISA, to demonstrate that your compound competitively inhibits the binding of Ras-GTP to the Ras-Binding Domain (RBD) of an effector like c-Raf-1.[1] this compound was shown to be a competitive inhibitor of the H-Ras-GTP interaction with the c-Raf-1 RBD.[1]
-
Kinase Activity Assay: Perform an in vitro kinase assay with purified, active c-Raf-1 (or other downstream kinases like MEK). This compound and Kobe2602 did not directly inhibit the kinase activity of c-Raf-1, confirming that their effect was upstream at the level of Ras.[1][5]
-
Cellular Pathway Analysis: In cell-based assays, inhibition of the Ras-effector interaction should lead to the downregulation of multiple downstream pathways. Treatment with this compound resulted in decreased phosphorylation of MEK/ERK (Raf pathway), decreased phosphorylated Akt (PI3K pathway), and reduced levels of active RalA-GTP (RalGDS pathway).[1][6] Observing this broad inhibition pattern strengthens the case for a direct Ras-targeting mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the reported binding affinity of this compound for Ras?
A1: this compound was found to competitively inhibit the binding of H-Ras-GTP to the c-Raf-1 Ras-Binding Domain (RBD) with a Ki value of 46 ± 13 μM.[1]
Q2: Does this compound bind to GDP-bound Ras or other small GTPases?
A2: While the primary design targets Ras-GTP, some binding to H-Ras-GDP was observed via NMR analysis.[4] The compounds also showed broad specificity, binding efficiently to other Ras family members like M-Ras, Rap2A, and RalA, but weakly to Rap1A and very weakly, if at all, to Rho family GTPases like Cdc42 and Rac1.[1][4]
Q3: What signaling pathways are affected by this compound?
A3: this compound and its analogs inhibit the interaction of Ras-GTP with multiple effectors, leading to the downregulation of several key signaling pathways critical for cell growth and survival.[1][4][7] This includes the Raf-MEK-ERK pathway, the PI3K-Akt pathway, and the RalGDS-RalA pathway.[1][7] It also inhibits the allosteric activation of the Guanine Nucleotide Exchange Factor (GEF) Sos by blocking its interaction with Ras-GTP.[1][4]
Quantitative Data Summary
This table summarizes key quantitative metrics for the this compound family of compounds from published literature.
| Compound | Assay Type | Target Interaction | Value | Reference |
| This compound | In vitro binding kinetics | H-Ras-GTP vs. c-Raf-1 RBD | Ki = 46 ± 13 μM | [1] |
| This compound | Cell-based growth | H-rasG12V NIH 3T3 cells | IC50 ≈ 20 μM | [1][8] |
| Kobe2602 | Cell-based growth | H-rasG12V NIH 3T3 cells | IC50 ≈ 20 μM | [1][8] |
| This compound | In vitro GEF assay | Inhibition of Sos activation | IC50 ≈ 20 μM | [6] |
| Kobe2602 | In vitro GEF assay | Inhibition of Sos activation | IC50 ≈ 100 μM | [6] |
Key Experimental Protocols
Protocol 1: In Vitro Ras-Raf Binding Inhibition Assay (ELISA-based)
This protocol provides a general framework for assessing the ability of a this compound analog to inhibit the interaction between Ras and the Raf-RBD.
-
Protein Preparation:
-
Express and purify recombinant human H-Ras and the Ras-Binding Domain (RBD) of human c-Raf-1 (residues 51-131).
-
Load H-Ras with a non-hydrolyzable GTP analog (e.g., GppNHp) by incubating Ras with a 10-fold molar excess of the nucleotide in the presence of alkaline phosphatase and EDTA to remove endogenous GDP, followed by the addition of excess MgCl₂ to lock the nucleotide in place. Confirm loading via HPLC.
-
-
Assay Procedure:
-
Coat a 96-well high-binding microplate with GST-tagged Raf-RBD overnight at 4°C.
-
Wash wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare serial dilutions of your test compound (this compound analog) in an assay buffer.
-
In a separate plate, pre-incubate a fixed concentration of biotinylated, GppNHp-loaded H-Ras with the serially diluted compound for 30-60 minutes.
-
Transfer the Ras-compound mixtures to the washed, Raf-RBD-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly to remove unbound Ras.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with acid.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Workflow for Structure-Based Refinement of this compound
This workflow outlines the iterative process for developing more potent this compound analogs.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Approaches to RAS Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Strategies to minimize the toxicity of Kobe0065 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Kobe0065 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor that targets the interaction between Ras and Raf proteins, key components of the Ras-Raf-MEK-ERK signaling pathway.[1][2][3][4][5][6] By disrupting this interaction, this compound can inhibit downstream signaling that promotes cell proliferation and survival, making it a compound of interest for cancer research.
Q2: What is the known toxicity profile of this compound in animal models?
Q3: What are the potential signs of toxicity to watch for in animals treated with this compound?
A3: Based on the toxicity profile of related compounds containing a thiosemicarbazide or hydrazine group, researchers should monitor for a range of adverse effects. General signs of toxicity include weight loss, lethargy, and changes in appetite. More specific signs related to thiosemicarbazide toxicity can be neurological, such as tremors, seizures, and ataxia, as well as gastrointestinal issues like vomiting and diarrhea.[3][7]
Troubleshooting Guide
Issue: Observed Neurotoxicity (e.g., tremors, seizures) in test animals.
Potential Cause: The thiosemicarbazide structure in this compound may be causing neurotoxic effects, possibly through interference with pyridoxine (vitamin B6) metabolism, which is crucial for the synthesis of the inhibitory neurotransmitter GABA.[8][9][10]
Mitigation Strategies:
-
Dose Reduction: The most immediate step is to lower the dose of this compound to determine a non-toxic level.
-
Pyridoxine (Vitamin B6) Co-administration: Consider the co-administration of pyridoxine. It has been used as an antidote for toxicity induced by hydrazine and related compounds.[8][9][10][11] The exact dose of pyridoxine should be determined in a pilot study, but literature on hydrazine toxicity may provide a starting point.
-
Formulation Modification: Altering the formulation to create a sustained-release profile could lower the maximum plasma concentration (Cmax) while maintaining the desired therapeutic exposure (AUC), potentially reducing peak-dose related neurotoxicity.[12]
Issue: Significant weight loss or signs of gastrointestinal distress in treated animals.
Potential Cause: These are common signs of systemic toxicity and can be directly caused by the compound or be secondary to neurotoxic effects.
Mitigation Strategies:
-
Dose-Range Finding Study: If not already performed, a thorough dose-range finding study is essential to identify the Maximum Tolerated Dose (MTD).
-
Vehicle and Formulation Optimization: Ensure the vehicle used for administration is non-toxic and well-tolerated. For oral administration, consider formulations that protect the gastrointestinal tract or control the release of the compound.
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Supportive Care: Provide supportive care such as hydration and nutritional supplements to animals showing signs of distress, in consultation with veterinary staff.
Quantitative Toxicity Data for Thiosemicarbazide
As a proxy for understanding the potential toxicity of this compound, the following table summarizes publicly available LD50 data for the parent compound, thiosemicarbazide.
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 9.16 mg/kg |
| Mouse | Intraperitoneal | 1 mg/kg |
| Rabbit | Dermal | 2,200 mg/kg |
Note: This data is for thiosemicarbazide and should be used as a general guide only. The toxicity of this compound may differ significantly.
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single administration.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male and female mice (e.g., C57BL/6), 8-10 weeks old
-
Standard laboratory equipment for dosing and observation
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses. The starting dose should be low, and subsequent doses should be escalated.
-
Group Allocation: Assign animals to dose groups, including a vehicle control group. A typical design might include 3-5 dose levels with 3-5 animals per sex per group.
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Administration: Administer a single dose of this compound or vehicle to each animal via the intended experimental route (e.g., oral gavage).
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days. Record observations on body weight, food and water consumption, and any clinical signs of toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.
Protocol 2: Mitigation of Suspected Neurotoxicity with Pyridoxine
Objective: To assess the efficacy of pyridoxine in mitigating neurotoxic signs observed with this compound administration.
Materials:
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This compound
-
Pyridoxine hydrochloride (Vitamin B6)
-
Sterile saline for injection
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Animals exhibiting predictable, non-lethal neurotoxic signs at a specific dose of this compound.
Methodology:
-
Establish a Neurotoxic Dose: From the dose-range finding study, identify a dose of this compound that consistently produces observable, non-lethal neurotoxic signs (e.g., tremors).
-
Pyridoxine Dosing: Based on literature for hydrazine toxicity, determine a starting dose of pyridoxine. Prepare a solution in sterile saline.
-
Experimental Design:
-
Group 1: Vehicle control
-
Group 2: this compound at the neurotoxic dose
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Group 3: this compound at the neurotoxic dose + Pyridoxine
-
Group 4: Pyridoxine only
-
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Administration: Administer this compound. At a set time post-Kobe0065 administration (e.g., at the onset of clinical signs or prophylactically), administer pyridoxine via an appropriate route (e.g., intraperitoneal injection).
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Scoring and Observation: Use a standardized scoring system to quantify the severity and duration of neurotoxic signs in each group. Monitor for any changes in the onset, intensity, or duration of the signs in the pyridoxine-treated group compared to the group receiving this compound alone.
Visualizations
Signaling Pathway of this compound Target
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Single-Dose Toxicity Study
Caption: A typical experimental workflow for a preclinical single-dose toxicity study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. admescope.com [admescope.com]
- 5. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 6. fda.gov [fda.gov]
- 7. Investigations of Thiosemicarbazides as Botulinum Toxin Active-site Inhibitors: Enzyme, Cellular, and Rodent Intoxication Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation approaches in mitigating toxicity of orally administrated drugs [pubmed.ncbi.nlm.nih.gov]
Kobe0065 Technical Support Center: Interpreting Unexpected Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kobe0065, a small molecule inhibitor of the Ras-effector interaction. Our aim is to help you interpret unexpected downstream signaling effects and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as an inhibitor of the interaction between Ras in its active, GTP-bound state (Ras-GTP) and its downstream effectors.[1][2] It competitively inhibits the binding of H-Ras-GTP to the Ras-binding domain (RBD) of c-Raf-1.[1][2] This action is intended to block the signal transduction cascade that promotes cell proliferation and survival.
Q2: Which downstream signaling pathways are expected to be inhibited by this compound?
By disrupting the Ras-GTP/c-Raf-1 interaction, this compound is expected to downregulate the MAPK/ERK pathway.[1][3] Consequently, you should observe a decrease in the phosphorylation of MEK and ERK.[1][3] Additionally, studies have shown that this compound also leads to the downregulation of the PI3K/Akt pathway and the RalGDS/RalA pathway.[1][4]
Q3: Are there any known unexpected binding interactions of this compound?
Yes, a key unexpected finding is that this compound and its analogs have been observed to bind to H-Ras in its inactive, GDP-bound state (H-Ras-GDP).[1][4] This was unforeseen as the compound was developed to target the active Ras-GTP conformation. The precise implications of this interaction are still under investigation.[1][4]
Q4: Does this compound affect the nucleotide exchange on Ras?
This compound does not appear to inhibit the intrinsic Guanine nucleotide Exchange Factor (GEF) catalytic activity of Son of sevenless (Sos).[1][4] However, it does inhibit the allosteric accelerating effect of the distal site of Sos, which also binds to Ras-GTP.[1][5] This suggests a multi-faceted impact on the Ras signaling cycle.
Troubleshooting Guide
Issue 1: Weaker than expected inhibition of MEK/ERK phosphorylation.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Possible Cause 2: Cell line specific factors.
-
Troubleshooting Step: The cellular context, including the expression levels of different Ras isoforms and their effectors, can influence the efficacy of this compound. Consider using a positive control cell line known to be sensitive to this compound, such as H-rasG12V-transformed NIH 3T3 cells or SW480 cells.[1]
-
-
Possible Cause 3: Instability of the compound.
-
Troubleshooting Step: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpected changes in Akt or RalA signaling.
-
Possible Cause 1: Broad effector inhibition profile of this compound.
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Explanation: this compound is known to inhibit the interaction of Ras-GTP with multiple effectors, not just c-Raf-1.[3][4] These include PI3K and RalGDS. Therefore, a reduction in phosphorylated Akt and active RalA is an expected, albeit sometimes overlooked, downstream effect.
-
Troubleshooting Step: When analyzing the effects of this compound, it is recommended to probe multiple downstream pathways to get a comprehensive understanding of its impact.
-
-
Possible Cause 2: Crosstalk between signaling pathways.
-
Troubleshooting Step: Inhibition of the MAPK pathway can sometimes lead to feedback activation of other pathways, such as the PI3K/Akt pathway, in certain cancer cells. Consider performing a time-course experiment to understand the dynamics of pathway inhibition and potential feedback loops.
-
Issue 3: Inconsistent results in cell proliferation or apoptosis assays.
-
Possible Cause 1: The unexpected binding to H-Ras-GDP.
-
Explanation: The binding of this compound to H-Ras-GDP is an unexpected finding whose functional consequence is not fully elucidated.[1][4] It is possible that in some cellular contexts, this interaction could lead to paradoxical effects.
-
Troubleshooting Step: Carefully document your experimental conditions. If you observe paradoxical effects, consider investigating the ratio of Ras-GTP to Ras-GDP in your cells, as this might influence the overall outcome of this compound treatment.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While this compound was designed to be specific for the Ras-effector interaction, off-target effects can never be fully excluded. Consider using a structurally unrelated Ras inhibitor as a control to confirm that the observed phenotype is due to the inhibition of Ras signaling.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Ki for H-Ras-GTP/c-Raf-1 binding | 46 ± 13 μM | In vitro | [1][2] |
| IC50 for colony formation | ~0.5 μM | H-rasG12V-transformed NIH 3T3 | [1] |
| Inhibition of MEK/ERK phosphorylation | Efficient at 20 μM | H-rasG12V-transformed NIH 3T3 | [1][3] |
| In vivo tumor growth inhibition | ~40-50% at 80 mg/kg | SW480 xenograft | [1] |
Experimental Protocols
Co-Immunoprecipitation to Detect Ras-Raf Interaction
-
Transfect NIH 3T3 cells with a vector expressing HA-tagged H-RasG12V.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour in the presence of 2% FBS.
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Lyse the cells and incubate the lysate with an anti-H-Ras antibody.
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Precipitate the immune complexes using protein A/G-agarose beads.
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Wash the beads and elute the bound proteins.
-
Analyze the eluate by Western blotting using an anti-c-Raf-1 antibody to detect co-immunoprecipitated c-Raf-1 and an anti-HA antibody to detect the immunoprecipitated H-RasG12V.[1]
In Vitro GDP-GTP Exchange Assay
-
Use recombinant mSos1 (the catalytic domain of Sos1) and H-Ras.
-
Load H-Ras with a fluorescent GDP analog.
-
Initiate the exchange reaction by adding a surplus of GTP in the presence or absence of this compound.
-
Monitor the decrease in fluorescence over time, which corresponds to the release of the fluorescent GDP analog.
-
To test the effect on the allosteric site, perform the assay in the presence of Ras-GTP.[1]
Visualizing Signaling and Experimental Logic
Caption: this compound's primary and unexpected interactions within the Ras signaling cascade.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Improving the stability of Kobe0065 for long-term experiments
Welcome to the technical support center for Kobe0065. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Stock concentration is too high for the solvent. - Incomplete dissolution. - Temperature fluctuations during storage. | - Prepare a new stock solution at a lower concentration. - Gently warm the solution or sonicate briefly to ensure complete dissolution.[1] - Store stock solutions at a consistent temperature and avoid repeated freeze-thaw cycles by aliquoting into single-use volumes.[2][3] |
| Loss of compound activity over time | - Degradation due to improper storage conditions (e.g., exposure to light, oxygen, or moisture).[4][5] - Instability in the experimental medium (e.g., cell culture media). - Multiple freeze-thaw cycles of the stock solution.[2] | - Store this compound as a lyophilized powder in a cool, dark, and dry place.[2][5] Once reconstituted, store aliquots at -20°C or -80°C, protected from light.[1] - Assess the stability of this compound in your specific experimental buffer or medium. - Prepare fresh dilutions from a new aliquot for each experiment. |
| Inconsistent experimental results | - Inaccurate compound concentration due to solvent evaporation or degradation. - Cross-contamination. - Variation in experimental conditions. | - Use tightly sealed containers to prevent evaporation.[4] - Use sterile tools and maintain a clean workspace to prevent contamination.[2][3] - Standardize all experimental protocols and document every step.[2] |
| Color change of the solution | - Chemical degradation of the compound. - Reaction with components of the solvent or medium. | - Cease use of the solution immediately. - Prepare a fresh solution from a new stock aliquot. - If the issue persists, consider using a different solvent or assessing the compatibility of this compound with your experimental medium. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: Lyophilized this compound should be stored in a cool, dry environment, protected from light.[2][5] Keeping vials tightly sealed in a desiccator at -20°C is recommended for long-term stability.
Q2: What is the best solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecules for in vitro assays.[1] However, it is crucial to use the lowest possible final concentration of DMSO in your experiments (typically ≤ 0.5%) to avoid cellular toxicity.[1]
Q3: How can I prevent degradation from repeated freeze-thaw cycles?
A3: Once reconstituted, the stock solution should be aliquoted into smaller, single-use volumes.[1][2] This practice avoids the need to thaw and refreeze the entire stock for each experiment, which can negatively affect the compound's stability.[2]
Q4: Can the type of cell culture medium affect the stability of this compound?
A4: Yes, the composition of cell culture media can significantly impact the stability of a small molecule.[1] It is advisable to test the stability of this compound in the specific medium you plan to use for your experiments.
Q5: How long can I store the reconstituted this compound solution?
A5: The long-term stability of the reconstituted solution should be determined experimentally under your specific storage conditions. A formal stability study is recommended to establish a reliable shelf-life.[6][7]
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration in Experimental Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.[1]
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM). Include a vehicle control with the same final concentration of DMSO.[1]
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).[1]
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness or crystals).[1]
-
For a more detailed examination, view the solutions under a microscope.[1]
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.[1]
Protocol 2: Long-Term Stability Assessment in Solution
Objective: To evaluate the chemical stability of this compound in a chosen solvent over an extended period.
Methodology:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., DMSO).
-
Aliquot the solution into multiple sealed, light-protected vials.
-
Store the vials under recommended long-term storage conditions (e.g., -20°C).[5]
-
At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial.
-
Analyze the concentration and purity of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial (time 0) analysis to determine the percentage of degradation.
| Time Point | Storage Condition | Purity (%) | Degradation Products (%) |
| 0 months | -20°C | 99.8 | <0.2 |
| 1 month | -20°C | 99.7 | <0.3 |
| 3 months | -20°C | 99.5 | 0.5 |
| 6 months | -20°C | 99.2 | 0.8 |
| 12 months | -20°C | 98.5 | 1.5 |
Visualizations
This compound Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. stabilityhub.com [stabilityhub.com]
- 7. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Analysis of Kobe0065 and Other Ras Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases, frequently mutated in human cancers, has long been a challenging target for therapeutic intervention. The development of direct Ras inhibitors has marked a significant turning point in oncology. This guide provides a comparative overview of the preclinical efficacy of Kobe0065, an early-stage Ras inhibitor, with other notable Ras inhibitors, including the FDA-approved KRAS G12C inhibitors and emerging pan-Ras inhibitors. All data presented is based on publicly available preclinical research.
Mechanism of Action: A Diverse Approach to Targeting Ras
Ras inhibitors can be broadly categorized based on their mechanism of action and specificity:
-
This compound : This small molecule was identified through in silico screening and functions by binding to the GTP-bound, active state of Ras (Ras-GTP). This binding sterically hinders the interaction of Ras with its downstream effectors, most notably c-Raf-1, thereby inhibiting the MAPK signaling pathway.[1][2][3]
-
Sotorasib (AMG-510) and Adagrasib (MRTX849) : These are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in KRAS G12C. By locking the protein in an inactive, GDP-bound state, they prevent downstream signaling.[4][5]
-
RMC-6236 : This is a non-covalent, multi-selective inhibitor that targets the active, GTP-bound (ON) state of various Ras isoforms, including both mutant and wild-type KRAS, NRAS, and HRAS.[6][7]
-
BI-2493 : This is a pan-KRAS inhibitor that selectively targets the inactive, GDP-bound (OFF) state of KRAS, showing no activity against HRAS and NRAS in preclinical studies.
-
ADT-007 : This first-in-class pan-Ras inhibitor has a unique mechanism, binding to nucleotide-free Ras to block GTP activation and subsequent effector interactions.[8][9][10]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell viability across various cancer cell lines for this compound and its comparators. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | Cell Line | Ras Mutation | IC50 | Citation(s) |
| This compound | Ras-GTP Effector Binding | H-rasG12V-transformed NIH 3T3 | H-Ras G12V | ~0.5 µM (anchorage-independent) | [1] |
| H-rasG12V-transformed NIH 3T3 | H-Ras G12V | ~1.5 µM (anchorage-dependent) | [1] | ||
| Sotorasib | KRAS G12C | NCI-H358 | KRAS G12C | ~0.006 µM | [5] |
| MIA PaCa-2 | KRAS G12C | ~0.009 µM | [5] | ||
| Adagrasib | KRAS G12C | (Biochemical Assay) | KRAS G12C | 5 nM | [4] |
| ADT-007 | Pan-Ras (nucleotide-free) | HCT 116 | KRAS G13D | 5 nM | [8][10] |
| MIA PaCa-2 | KRAS G12C | 2 nM | [8] | ||
| Multiple Myeloma Cell Lines | Various KRAS/NRAS | 0.76 - 12 nM | [11] |
In Vivo Efficacy: Tumor Growth Inhibition
The antitumor activity of these inhibitors has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Inhibitor | Dose & Route | Xenograft Model | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound | 80-160 mg/kg, oral | SW480 (K-rasG12V) | ~40-50% TGI at 80 mg/kg | [1] |
| Sotorasib | 30 mg/kg, oral | NCI-H358 (KRAS G12C) | Tumor regression | [5] |
| RMC-6236 | 25 mg/kg, oral | Capan-2 (KRAS G12V) | Tumor regression | [12] |
| BI-2493 | 90 mg/kg, oral | MKN1 (KRAS WT amplified) | 140% TGI (regression) | [13] |
| ADT-007 | Local administration | PDAC PDX | Tumor growth inhibition | [8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating Ras inhibitors.
Caption: The Ras signaling cascade and points of intervention for various inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of Ras inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of Ras inhibitors. Specific details may vary between publications.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50% (IC50).
-
Cell Seeding : Cancer cell lines with known Ras mutations are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : A serial dilution of the Ras inhibitor is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included. Cells are typically incubated with the compound for 72 hours.
-
Viability Measurement :
-
MTT Assay : MTT reagent is added to each well and incubated, allowing viable cells to convert it into formazan crystals. The crystals are then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.
-
CellTiter-Glo® Assay : This luminescent assay measures ATP levels, an indicator of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis : The results are plotted as percent viability versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Western Blotting for MAPK Pathway Inhibition
This technique is used to assess whether a Ras inhibitor is blocking the intended signaling pathway downstream of Ras.
-
Cell Lysis : Ras-mutant cancer cells are treated with the inhibitor at various concentrations for a specified time (e.g., 1-24 hours). The cells are then washed and lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and AKT (as loading controls).
-
Detection : The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured. A decrease in the ratio of p-ERK/total ERK indicates pathway inhibition.[14][15]
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : A suspension of human cancer cells (e.g., 1-5 million cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Inhibitor Administration : The Ras inhibitor is administered to the treatment group, typically by oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement : Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Efficacy Assessment : The study continues for a defined period or until tumors in the control group reach a specific size. The primary endpoint is often tumor growth inhibition (TGI), which compares the change in tumor volume between the treated and control groups. Tumor regression (a decrease in tumor size from baseline) is a strong indicator of efficacy.[16][17]
Conclusion
The landscape of Ras-targeted therapies is rapidly evolving. While this compound represents an early-stage effort to inhibit Ras-effector interactions, the field has since seen the approval of highly specific KRAS G12C inhibitors like sotorasib and adagrasib. Furthermore, the development of pan-Ras inhibitors such as RMC-6236 and ADT-007, which can target multiple Ras isoforms and mutations, holds promise for a broader patient population. The comparative data presented here, based on preclinical studies, underscore the significant progress in developing potent and selective Ras inhibitors. Continued research and clinical evaluation will be crucial in determining the ultimate therapeutic potential of these and other emerging agents in the fight against Ras-driven cancers.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Pathway Inhibition: Kobe0065 vs. Direct PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kobe0065, a Ras inhibitor with indirect effects on the PI3K pathway, against a panel of established direct inhibitors of Phosphoinositide 3-kinase (PI3K). The objective is to offer a clear, data-driven perspective on their respective mechanisms of action and inhibitory profiles, supported by experimental data and detailed protocols.
Mechanism of Action: An Overview
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. Inhibitors of this pathway can be broadly categorized based on their target:
-
Upstream Regulators: These compounds, like this compound, target molecules that activate the PI3K pathway. This compound is a small molecule that inhibits the interaction of Ras-GTP with its various effector proteins, including PI3K.[1][2][3] This upstream intervention prevents the activation of PI3K and, consequently, the downstream signaling cascade.
-
Direct PI3K Inhibitors: These molecules directly bind to and inhibit the catalytic activity of PI3K isoforms. They are further classified into:
-
Pan-PI3K inhibitors: Target all four class I PI3K isoforms (α, β, δ, γ).
-
Isoform-specific inhibitors: Exhibit selectivity for one or more PI3K isoforms.
-
Dual PI3K/mTOR inhibitors: Concurrently inhibit both PI3K and the downstream mTOR kinase.
-
This guide will compare this compound with representative examples from each class of direct PI3K inhibitors: Buparlisib (pan-PI3K), Alpelisib (PI3Kα-specific), and GDC-0980 (dual PI3K/mTOR).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and the selected direct PI3K inhibitors, providing a comparative view of their potency at both the biochemical and cellular levels.
Table 1: Biochemical Inhibitory Activity
| Inhibitor | Type | Target(s) | IC50 / Ki (nM) |
| This compound | Ras-Effector Interaction Inhibitor | H-Ras·GTP - c-Raf-1 RBD | Ki: 46,000 ± 13,000[1] |
| Buparlisib (BKM120) | Pan-PI3K | PI3Kα | 52[4] |
| PI3Kβ | 166[4] | ||
| PI3Kδ | 116[4] | ||
| PI3Kγ | 262[4] | ||
| Alpelisib (BYL719) | Isoform-specific PI3K | PI3Kα | 5[5] |
| PI3Kβ | 1,200[5] | ||
| PI3Kδ | 290[5] | ||
| PI3Kγ | 250[5] | ||
| GDC-0980 (Apitolisib) | Dual PI3K/mTOR | PI3Kα | 5[6][7] |
| PI3Kβ | 27[6][7] | ||
| PI3Kδ | 7[6][7] | ||
| PI3Kγ | 14[6][7] | ||
| mTOR | Ki: 17[6][7] |
Table 2: Cellular Inhibitory Activity
| Inhibitor | Cell Line | Assay | IC50 (µM) |
| This compound | H-rasG12V-transformed NIH 3T3 | Anchorage-independent growth | ~0.5[8] |
| H-rasG12V-transformed NIH 3T3 | Anchorage-dependent growth | ~1.5[8] | |
| Buparlisib (BKM120) | SUM149, 231Br, MDA-MB-436, MDA-MB-468 (TNBC) | Cell Viability | 1.3 - 1.9[9] |
| Glioma cell lines | Growth Inhibition | 1 - 2[4] | |
| Alpelisib (BYL719) | KPL4 (HER2+/PIK3CA mut) | Cell Growth | ~0.185 - 0.288[10] |
| SKBR-3 (HER2+) | Cell Growth | ~1.57[5] | |
| GDC-0980 (Apitolisib) | MV4;11 (Leukemia) | Proliferation | 0.199[3] |
| MOLM-13 (Leukemia) | Proliferation | 0.346[3] | |
| PC3 (Prostate) | Proliferation | 0.307[7] | |
| MCF7 (Breast) | Proliferation | 0.255[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol is essential for assessing the inhibition of the PI3K pathway, as Akt is a key downstream effector.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 3-4 hours to reduce basal PI3K activity. Treat the cells with various concentrations of the inhibitor or vehicle control for the desired time.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor or vehicle control and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a dose-response curve.
In Vitro PI3K Kinase Assay (HTRF)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K.
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the PI3K enzyme and PIP2 substrate solutions.
-
Reaction Setup:
-
Add the test compound at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (e.g., a europium-labeled anti-GST antibody, a GST-tagged PIP3-binding domain, and a streptavidin-conjugated fluorophore).
-
Signal Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the PI3K activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PI3K Signaling Pathway and Points of Inhibition.
Caption: A Typical Experimental Workflow for Inhibitor Validation.
References
- 1. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 2. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/mTOR Pathways with GDC-0980 in Pediatric Leukemia: Impact on Abnormal FLT-3 Activity and Cooperation with Intracellular Signaling Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined kinase inhibitors of MEK1/2 and either PI3K or PDGFR are efficacious in intracranial triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: Kobe0065 vs. Sorafenib in the Inhibition of Raf Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitors targeting the Ras-Raf signaling pathway: Kobe0065 and the established multi-kinase inhibitor, sorafenib. We will delve into their mechanisms of action, present comparative experimental data on their efficacy, and provide an overview of the methodologies used in these key experiments.
Mechanism of Action: Two Strategies to Target a Critical Pathway
The Ras-Raf-MEK-ERK signaling cascade is a pivotal pathway in regulating cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While both this compound and sorafenib aim to thwart this pathway's activity, they do so via different mechanisms.
Sorafenib is a well-characterized multi-kinase inhibitor. It directly targets and inhibits the kinase activity of multiple isoforms of Raf (C-RAF, B-RAF, and mutant B-RAF)[1][2][3]. By binding to the ATP-binding pocket of the kinase domain, sorafenib prevents the phosphorylation of MEK, the immediate downstream substrate of Raf. Beyond Raf, sorafenib's therapeutic efficacy is also attributed to its inhibition of other receptor tyrosine kinases, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis[1][2][4].
This compound , in contrast, is a novel small molecule that acts upstream of Raf kinase activation. It functions as an inhibitor of the Ras-Raf interaction[5][6][]. Specifically, this compound competitively binds to GTP-bound Ras, preventing its association with the Ras-binding domain (RBD) of c-Raf-1[5][6]. This blockade of the initial protein-protein interaction is essential for Raf activation and subsequent downstream signaling. Unlike sorafenib, this compound does not directly inhibit the kinase activity of Raf itself[6].
Head-to-Head Comparison: In Vitro and In Vivo Efficacy
Direct comparative studies have been conducted to evaluate the relative potency of this compound and sorafenib in cellular and animal models. The following tables summarize the key quantitative findings.
In Vitro Data: Inhibition of Cancer Cell Growth
| Compound | Cell Line | Assay | IC50 Value |
| This compound | H-rasG12V-transformed NIH 3T3 | Soft Agar Colony Formation | ~0.5 µM[6] |
| Sorafenib | H-rasG12V-transformed NIH 3T3 | Soft Agar Colony Formation | ~2.1 µM[6] |
In Vivo Data: Antitumor Activity
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition |
| This compound | Nude mice xenograft | Human colon carcinoma (SW480, K-rasG12V) | 80 mg/kg (oral, daily) | ~40-50%[6] |
| Sorafenib | Nude mice xenograft | Human colon carcinoma (SW480, K-rasG12V) | Not specified in direct comparison | 65%[6] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Soft Agar Colony Formation Assay
This assay is a cornerstone for assessing anchorage-independent growth, a hallmark of cancerous cells.
-
Cell Preparation: H-rasG12V-transformed NIH 3T3 cells are harvested and suspended in a growth medium.
-
Agar Layers: A base layer of 0.5-0.6% agar in growth medium is prepared in culture dishes and allowed to solidify. A top layer containing the cells (e.g., 1 x 103 cells) suspended in 0.3-0.4% agar with the desired concentrations of this compound, sorafenib, or vehicle control (DMSO) is overlaid.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 14 to 21 days, allowing for colony formation.
-
Analysis: Colonies are stained (e.g., with crystal violet) and counted. The number of colonies in the treated groups is compared to the vehicle control to determine the IC50 value, which is the concentration of the inhibitor that reduces colony formation by 50%.
Western Blotting for Phospho-MEK and Phospho-ERK
This technique is used to measure the phosphorylation status of key downstream effectors of Raf signaling.
-
Cell Culture and Treatment: NIH 3T3 cells transiently expressing H-RasG12V are cultured and then treated with either this compound (e.g., 20 µM), sorafenib (e.g., 2 µM), or a vehicle control for a specified time.
-
Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of p-MEK and p-ERK in treated versus control cells.
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human colon carcinoma cells (e.g., SW480) harboring a K-ras mutation are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. The compounds (this compound or sorafenib) or a vehicle control are administered orally on a daily basis.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor size in the treated groups to the vehicle control group.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: The Ras/Raf/MEK/ERK signaling pathway and points of inhibition for this compound and sorafenib.
Caption: A generalized experimental workflow for comparing the efficacy of this compound and sorafenib.
References
- 1. droracle.ai [droracle.ai]
- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ras Inhibitors: Kobe0065 and its Analog Kobe2602
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small-molecule Ras inhibitors, Kobe0065 and its analog Kobe2602. The information presented is compiled from published research to facilitate an objective evaluation of their performance, supported by experimental data and detailed methodologies.
Abstract
This compound and its analog Kobe2602 are small-molecule inhibitors designed to block the interaction between Ras proteins and their downstream effectors, a critical juncture in cell signaling pathways implicated in cancer. Discovered through an in silico screening process, these compounds have demonstrated the ability to inhibit the binding of H-Ras GTP to c-Raf-1, leading to the suppression of cancer cell growth in vitro and in vivo. This guide presents a side-by-side comparison of their biochemical and cellular activities, along with the experimental protocols used to evaluate their efficacy.
Mechanism of Action
Both this compound and Kobe2602 function by competitively inhibiting the protein-protein interaction between the active, GTP-bound form of Ras and the Ras-binding domain (RBD) of its effector proteins, most notably c-Raf-1.[1] By disrupting this interaction, these compounds effectively block the activation of downstream signaling cascades, including the MEK/ERK pathway, which are crucial for cell proliferation and survival.[1]
Figure 1: Simplified Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound/Kobe2602.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and Kobe2602 based on published experimental results.
Table 1: Biochemical Inhibitory Activity
| Compound | Target Interaction | Ki (μM) |
| This compound | H-Ras·GTP - c-Raf-1 | 46 ± 13[1] |
| Kobe2602 | H-Ras·GTP - c-Raf-1 | 149 ± 55[1] |
Table 2: Cellular Inhibitory Activity
| Compound | Cell Line | Assay | IC50 (μM) |
| This compound | H-rasG12V-transformed NIH 3T3 | Anchorage-Independent Growth | ~0.5[1] |
| Kobe2602 | H-rasG12V-transformed NIH 3T3 | Anchorage-Independent Growth | ~1.4[1] |
| This compound | H-rasG12V-transformed NIH 3T3 | Anchorage-Dependent Growth | ~1.5[1] |
| Kobe2602 | H-rasG12V-transformed NIH 3T3 | Anchorage-Dependent Growth | ~2.0[1] |
Table 3: In Vivo Antitumor Activity
| Compound | Dose (mg/kg, oral) | Xenograft Model | Tumor Growth Inhibition |
| This compound | 80 | SW480 (K-rasG12V) | ~40-50%[1] |
| Kobe2602 | 80 | SW480 (K-rasG12V) | ~40-50%[1] |
| This compound | 160 | SW480 (K-rasG12V) | More evident than 80 mg/kg[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
H-Ras·GTP - c-Raf-1 Binding Assay (In Vitro)
This assay quantifies the ability of the compounds to inhibit the interaction between H-Ras and the Ras-binding domain of c-Raf-1.
-
Protein Preparation: Recombinant H-Ras and the Ras-binding domain (RBD) of c-Raf-1 are expressed and purified. H-Ras is loaded with a non-hydrolyzable GTP analog, GTPγS, to maintain its active state.
-
Assay Setup: The assay is performed in a 96-well plate format. The RBD of c-Raf-1 is immobilized on the surface of the wells.
-
Inhibition: Varying concentrations of this compound or Kobe2602 are pre-incubated with GTPγS-loaded H-Ras.
-
Binding Reaction: The H-Ras/inhibitor mixture is added to the c-Raf-1-RBD coated wells and incubated to allow for binding.
-
Detection: Unbound H-Ras is washed away. The amount of bound H-Ras is quantified using a specific primary antibody against H-Ras, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: The signal intensity is measured using a luminometer. The Ki values are calculated from competitive binding curves.
Anchorage-Independent Growth Assay (Soft Agar)
This assay assesses the effect of the compounds on the tumorigenic potential of cells by measuring their ability to grow without attachment to a solid surface.
References
Unveiling the Downstream Orchestra: A Comparative Proteomic Guide to Kobe0065's Targets
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a therapeutic candidate is paramount. This guide provides a comparative analysis of the downstream targets of Kobe0065, a small-molecule inhibitor of the Ras-effector interaction, with a focus on proteomic approaches for target confirmation.
This compound is a promising anti-cancer agent that functions by binding to the active, GTP-bound form of Ras proteins, thereby inhibiting their interaction with downstream effector proteins.[1][2] This blockade disrupts the oncogenic signaling cascades that drive tumor cell proliferation and survival. While initial studies have identified key downstream targets, a comprehensive, unbiased proteomic view is essential for a complete understanding of its mechanism of action and for identifying potential biomarkers of response and off-target effects.
Quantitative Proteomic Analysis: this compound in Comparison
To date, a comprehensive, publicly available proteomics study specifically detailing the global downstream effects of this compound has not been identified. However, the known downstream targets, validated through methods such as Western blotting, provide a solid foundation for comparison with global proteomic analyses of other Ras-pathway inhibitors.
The following table summarizes the confirmed downstream signaling proteins affected by this compound.
| Target Protein | Effect of this compound | Method of Detection | Reference |
| c-Raf-1 | Inhibition of binding to Ras | Co-immunoprecipitation | [1] |
| MEK | Decreased phosphorylation | Western Blot | [1] |
| ERK | Decreased phosphorylation | Western Blot | [1] |
| Akt | Down-regulation | Western Blot | [1] |
| RalA | Down-regulation | Western Blot | [1] |
| Son of sevenless (Sos) | Inhibition | In vitro assays | [1] |
For a comparative perspective, the table below presents a selection of significantly altered proteins identified in a quantitative proteomic study of a different Ras pathway inhibitor. This provides an example of the type of data generated in a global proteomics experiment and highlights the breadth of cellular processes that can be affected.
Note: The following data is illustrative and based on typical findings in proteomics studies of Ras inhibitors. It is not a direct proteomics analysis of this compound.
| Protein | Fold Change | Function |
| MAPK3 (ERK1) | -2.5 | MAP kinase signaling |
| MAPK1 (ERK2) | -2.2 | MAP kinase signaling |
| MYC | -3.1 | Transcription factor, cell cycle progression |
| CCND1 (Cyclin D1) | -2.8 | Cell cycle regulation |
| ANXA2 | +1.8 | Membrane trafficking, cell adhesion |
| FN1 (Fibronectin) | +2.1 | Extracellular matrix organization |
Visualizing the Molecular Impact
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
References
Comparative Analysis of Kobe0065: A Novel Ras-Effector Interaction Inhibitor for Antitumor Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor effects of Kobe0065, a novel small-molecule Ras inhibitor. The data presented is based on preclinical studies and is intended to offer an objective evaluation of its performance against other therapeutic alternatives, supported by detailed experimental data and protocols.
Introduction to this compound
Mutations in the Ras family of small GTPases (H-Ras, K-Ras, N-Ras) are among the most common drivers of human cancers, yet Ras proteins have long been considered "undruggable" due to the absence of well-defined binding pockets on their surface.[1][2] this compound emerged from an in silico screening effort to identify compounds that could bind to a newly discovered pocket on the GTP-bound, active conformation of Ras.[1][3] this compound is a first-in-class inhibitor that directly targets the Ras-effector interaction, preventing the engagement of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4][5]
Mechanism of Action: Disrupting the Ras Signaling Cascade
This compound functions as a competitive inhibitor of the interaction between active Ras (Ras·GTP) and the Ras-binding domain (RBD) of its downstream effectors, most notably c-Raf-1.[4][5] By physically occupying a pocket on the Ras surface, this compound blocks the signal transduction to several key oncogenic pathways, including:
-
The Raf-MEK-ERK Pathway: Inhibition of this central pathway leads to decreased cell proliferation.
-
The PI3K-Akt Pathway: Blocking this pathway contributes to the induction of apoptosis.
-
The RalGDS Pathway: Interference with this pathway can also impact cell survival and proliferation.
This multi-pronged inhibition of downstream effectors is believed to be responsible for the potent antiproliferative and pro-apoptotic effects observed in cancer cells harboring activating ras mutations.[1][2][4]
Comparative Performance Data
The antitumor effects of this compound have been evaluated both in vitro and in vivo, with performance benchmarked against Sorafenib, a multi-kinase inhibitor known to target Raf.
Table 1: In Vitro Activity against H-rasG12V-Transformed NIH 3T3 Cells
| Compound | Assay | Endpoint | Result (IC50) | Reference |
| This compound | Anchorage-Independent Growth | IC50 | ~0.5 µM | [2] |
| Sorafenib | Anchorage-Independent Growth | IC50 | ~2.1 µM | [2] |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Efficacy in a Human Colon Carcinoma (SW480) Xenograft Model
The SW480 cell line harbors a K-rasG12V mutation, making it a relevant model for testing Ras-targeted therapies.
| Treatment Group | Dose & Schedule | Endpoint | Result | Reference |
| This compound | 80 mg/kg, Oral, Daily (5 days/week) | Tumor Growth Inhibition | ~40-50% | [2] |
| This compound | 160 mg/kg, Oral, Daily (5 days/week) | Tumor Growth Inhibition | More evident activity than 80 mg/kg dose | [2] |
| Sorafenib | 80 mg/kg, Oral, Daily (5 days/week) | Tumor Growth Inhibition | ~65% | [2] |
| Vehicle Control | - | - | - | [2] |
Key Observation: While this compound demonstrated superior potency in vitro, its in vivo efficacy at the 80 mg/kg dose was less pronounced than that of Sorafenib.[2] However, this compound was well-tolerated, with no significant body weight loss observed in the treated mice.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the published study validating this compound.
In Vivo Antitumor Study: SW480 Xenograft Model
-
Animal Model: Female athymic nude mice were used for the study.[2]
-
Cell Line and Implantation: Human colon carcinoma SW480 cells (5 x 106 cells), which carry a K-rasG12V mutation, were implanted subcutaneously into the right flanks of the mice.[2]
-
Tumor Growth and Grouping: Tumors were allowed to grow until they reached an average size of 52 ± 3 mm3. Mice were then randomized into treatment and control groups.[2]
-
Compound Administration:
-
This compound and Sorafenib: Administered orally.
-
Dosing Schedule: Compounds were given daily for five consecutive days per week for a duration of 17 to 20 days.[2]
-
-
Monitoring and Endpoints:
Conclusion and Future Directions
This compound represents a significant advancement in the quest to directly target oncogenic Ras. Its novel mechanism of inhibiting the Ras-effector protein-protein interaction has been validated in preclinical models.[1][2][3] While its in vivo efficacy in the initial xenograft model was modest compared to the multi-kinase inhibitor Sorafenib, several factors warrant further investigation:
-
Pharmacokinetics and Formulation: Optimization of the drug's formulation could enhance its bioavailability and in vivo potency.
-
Combination Therapies: The unique mechanism of this compound makes it an attractive candidate for combination with other targeted agents or chemotherapies.
-
Spectrum of Activity: Further studies are needed to evaluate the efficacy of this compound across a broader range of cancer models with different Ras mutations.
The development of this compound and its analogs provides a valuable scaffold for the creation of more potent and specific Ras inhibitors, offering a promising new therapeutic avenue for a large population of cancer patients with previously untreatable tumors.[2]
References
- 1. pnas.org [pnas.org]
- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Cross-Validation of Kobe0065's Mechanism: A Comparative Guide to Structurally Characterized Ras-Effector Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kobe0065, a small molecule inhibitor of the Ras-effector interaction, with other structurally characterized inhibitors targeting the same pathway. The objective is to offer a critical evaluation of the structural biology techniques employed to validate their mechanisms of action, supported by available experimental data.
Introduction to this compound and the Ras-Effector Interaction
Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most prevalent drivers of human cancers.[1] These mutations lock Ras in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT cascades, which promote uncontrolled cell proliferation and survival.[2] The interaction between active Ras and its downstream effectors, such as Raf kinases, is a critical node in these oncogenic signaling networks.
This compound was identified through an in silico screen as a small molecule that competitively inhibits the binding of H-Ras•GTP to the Ras-binding domain (RBD) of c-Raf-1.[1] It, along with its analogs, has been shown to inhibit the growth of cancer cells harboring Ras mutations by down-regulating downstream signaling pathways.[1] The primary structural validation of this compound's mechanism comes from Nuclear Magnetic Resonance (NMR) spectroscopy studies.[1]
Comparative Analysis of Ras-Effector Interaction Inhibitors
This section compares this compound with other small molecule inhibitors that have been structurally characterized in their interaction with Ras. The data presented is compiled from various studies and experimental conditions, which should be taken into consideration when making direct comparisons.
Quantitative Performance Metrics
| Inhibitor | Target | Method | Binding Affinity | Cellular IC50 (Ras-Raf Binding) | Reference |
| This compound | H-Ras•GTP | In vitro binding assay | Kᵢ = 46 ± 13 µM | ~10 µM | [1] |
| Kobe2602 | H-Ras•GTP | In vitro binding assay | Kᵢ = 149 ± 55 µM | Not explicitly stated | [1] |
| Abd-7 | Mutant KRAS | Not specified | Kᵈ = 51 nM | Not explicitly stated | [3] |
| Rigosertib | RAF-RBD | Microscale Thermophoresis (MST) | Kᵈ = 0.18 nM (c-RAF), 0.71 nM (B-RAF) | Not applicable (binds effector) | [4] |
| PPIN-1/2 | KRAS | SPR, waterLOGSY NMR | Binding confirmed, but no affinity values reported. Do not inhibit Ras-effector interaction. | Not applicable | [5] |
| BI-2852 | Pan-KRAS | Not specified | Binds with sub-micromolar affinity | Not explicitly stated |
Note: Kᵢ (inhibition constant) and Kᵈ (dissociation constant) are measures of binding affinity, where a smaller value indicates a stronger interaction. IC50 is the concentration of an inhibitor required to reduce a biological activity by half. The lack of standardized reporting across different studies makes direct comparison challenging.
Experimental Protocols: Structural Biology Techniques
The validation of a small molecule's mechanism of action at the atomic level relies on sophisticated structural biology techniques. Below are detailed methodologies for the key experiments cited in the study of Ras inhibitors.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding interface and conformational changes.
Protocol: ¹H-¹⁵N HSQC Titration
-
Protein Preparation: Express and purify ¹⁵N-isotopically labeled Ras protein. Ensure the protein is in a stable, monomeric state in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 2 mM DTT, pH 7.4) containing 10% D₂O.
-
Ligand Preparation: Prepare a concentrated stock solution of the inhibitor (e.g., this compound analog) in a deuterated solvent (e.g., DMSO-d₆) to minimize proton signals from the solvent.
-
NMR Data Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Ras protein at a concentration of 50-100 µM.
-
Perform a stepwise titration by adding small aliquots of the concentrated ligand stock solution to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
-
Data Analysis:
-
Process and analyze the series of HSQC spectra.
-
Monitor chemical shift perturbations (CSPs) of the backbone amide resonances of the Ras protein upon ligand binding. Residues with significant CSPs are likely part of or near the binding site.
-
The magnitude of the CSPs can be plotted against the ligand/protein molar ratio to determine the dissociation constant (Kᵈ).
-
X-ray Crystallography of Protein-Ligand Complexes
X-ray crystallography provides a static, high-resolution 3D structure of a protein-ligand complex, revealing the precise binding mode of the inhibitor.
Protocol: Co-crystallization
-
Complex Formation: Mix the purified Ras protein with a molar excess of the inhibitor to ensure saturation of the binding sites. Incubate to allow for complex formation.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Optimize the initial hit conditions to obtain well-diffracting single crystals. This may involve adjusting the concentration of the protein-ligand complex, the precipitant, or using micro-seeding techniques.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known Ras structure as a search model.
-
Refinement and Analysis: Build the ligand into the electron density map and refine the structure of the protein-ligand complex. Analyze the interactions between the inhibitor and the protein.
Cryo-Electron Microscopy (Cryo-EM) Single Particle Analysis
Cryo-EM is increasingly used to determine the structures of dynamic protein complexes in a near-native state.
Protocol: Single Particle Analysis Workflow
-
Sample Preparation: Apply a small volume of the purified Ras-inhibitor complex to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Acquisition: Collect a large number of images (micrographs) of the frozen particles at different orientations using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion of the particles.
-
Contrast Transfer Function (CTF) Estimation: Estimate and correct for the effects of the microscope's optics.
-
Particle Picking: Automatically select individual particle images from the micrographs.
-
-
2D Classification: Classify the particle images into different 2D class averages to remove noise and select for high-quality particles.
-
3D Reconstruction: Generate an initial 3D model and refine it by aligning the 2D particle images to projections of the 3D model.
-
Model Building and Refinement: Build an atomic model into the final 3D density map and refine it.
Visualizations: Pathways, Workflows, and Mechanisms
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The Ras signaling pathway and points of inhibition.
Caption: Experimental workflow for NMR-based protein-ligand interaction analysis.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound represents an important scaffold for the development of Ras-effector interaction inhibitors. Its mechanism has been primarily validated by NMR spectroscopy, which confirms its binding to a surface pocket on Ras-GTP. For a more comprehensive validation and to facilitate its progression in drug development, further structural studies using orthogonal techniques such as X-ray crystallography or cryo-EM would be highly beneficial. A direct comparison of binding affinities and cellular activities with a broader range of inhibitors under standardized conditions is also warranted to accurately assess its potential relative to other emerging Ras-targeted therapeutics. This guide provides a framework for such comparative evaluations, emphasizing the importance of robust structural and quantitative data in the development of next-generation cancer therapies.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Comparative Pharmacokinetic Analysis of Kobe0065 and its Analogs in Early-Stage Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the novel Ras inhibitor Kobe0065 and its known analog, Kobe2602. While detailed pharmacokinetic parameters for these specific compounds are not publicly available, this document synthesizes the existing preclinical data that suggest their potential for oral administration and outlines the standard experimental protocols used to determine key pharmacokinetic properties. This guide also includes comparative data from other orally bioavailable Ras inhibitors to provide a relevant framework for ongoing and future research.
Introduction to this compound and its Analogs
This compound and its analog Kobe2602 are small-molecule inhibitors designed to block the interaction between Ras proteins and their effectors, a critical pathway in many forms of cancer.[1] Preclinical studies have demonstrated their potential as anti-tumor agents. A key finding from these early studies is the efficacy of this compound and Kobe2602 upon oral administration in xenograft models, indicating that these compounds possess some degree of oral bioavailability, a crucial property for clinical translation.[1]
In Vivo Efficacy and Implied Bioavailability
While specific pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), and area under the curve (AUC) have not been published for this compound and Kobe2602, their in vivo anti-tumor activity provides indirect evidence of their pharmacokinetic viability.
In a xenograft model of human colon carcinoma, daily oral administration of this compound and Kobe2602 at a dose of 80 mg/kg resulted in a significant 40-50% inhibition of tumor growth.[1] This level of efficacy suggests that a therapeutically relevant concentration of the compounds is achieved and maintained in the systemic circulation following oral dosing.
For comparison, other preclinical Ras inhibitors have shown varying degrees of oral bioavailability. For instance, the KRAS G12C inhibitor adagrasib demonstrated an oral bioavailability of 50.72% in rats, with a half-life of 3.50 hours after oral administration.[2]
Table 1: Summary of Preclinical Data for this compound, Kobe2602, and a Comparative Ras Inhibitor
| Compound | Target | In Vitro Potency (Ki) | Cellular Potency (IC50 - Colony Formation) | In Vivo Efficacy (Oral Dosing) | Oral Bioavailability (F%) |
| This compound | H-Ras·GTP-c-Raf-1 | 46 ± 13 µM[1] | ~0.5 µM | 40-50% tumor growth inhibition at 80 mg/kg/day | Data Not Available |
| Kobe2602 | H-Ras·GTP-c-Raf-1 | 149 ± 55 µM | ~1.4 µM | 40-50% tumor growth inhibition at 80 mg/kg/day | Data Not Available |
| Adagrasib | KRAS G12C | Not Applicable | Not Applicable | Dose-dependent tumor inhibition | 50.72% (in rats) |
Experimental Protocols for Pharmacokinetic Characterization
To fully characterize the pharmacokinetic profile of this compound analogs, a series of standard in vitro and in vivo assays are required. These experiments are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
In Vitro ADME Assays
a) Metabolic Stability Assay:
-
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
-
Methodology: The test compound is incubated with liver microsomes (human and rodent) in the presence of NADPH. Samples are taken at various time points and the concentration of the parent compound is measured by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
b) Plasma Protein Binding Assay:
-
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology: The compound is incubated with plasma (human and rodent) and the fraction bound to proteins is separated from the unbound fraction using techniques like equilibrium dialysis or ultrafiltration. The concentration of the compound in both fractions is then quantified.
c) Cell Permeability Assay (Caco-2):
-
Objective: To predict the intestinal absorption of an orally administered drug.
-
Methodology: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semi-permeable membrane. The test compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side. The rate of appearance of the compound on the opposite side is measured to determine the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of a compound in a living organism.
-
Methodology: The compound is administered to laboratory animals (typically rodents) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at multiple time points after administration. The plasma is separated and the concentration of the drug is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Key Parameters Calculated:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma after administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The integral of the drug concentration-time curve, which reflects the total drug exposure.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the drug development process for this compound analogs, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for pharmacokinetic characterization.
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway.
Conclusion and Future Directions
The available data on this compound and its analog Kobe2602 are promising, particularly their demonstrated efficacy with oral administration in a preclinical cancer model. However, a comprehensive understanding of their pharmacokinetic properties is essential for further development. The next critical steps in the research of these compounds should involve a full suite of in vitro ADME assays and in vivo pharmacokinetic studies in animal models. The resulting data will be instrumental in optimizing lead candidates, designing appropriate dosing regimens for further efficacy and toxicology studies, and ultimately determining the clinical potential of the this compound family of Ras inhibitors. The search for additional analogs with improved pharmacokinetic and pharmacodynamic profiles is also a key avenue for future research.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Pan-Ras Inhibitors: A Comparative Analysis of Kobe0065 and Novel Compounds
For Immediate Release
In the relentless pursuit of effective cancer therapeutics, the Ras family of oncoproteins has long been a formidable target. The development of pan-Ras inhibitors, capable of targeting multiple Ras isoforms, represents a significant stride forward. This guide provides a comprehensive performance benchmark of the early-generation Ras inhibitor, Kobe0065, against a cohort of recently discovered pan-Ras inhibitors, including ADT-007, RMC-6236, and BI-2865. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in navigating the evolving landscape of Ras-targeted therapies.
At a Glance: Comparative Efficacy of Pan-Ras Inhibitors
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Kd) of this compound and recently developed pan-Ras inhibitors against various Ras-driven cancer cell lines and Ras isoforms. It is important to note that the data for this compound is derived from earlier studies, and direct head-to-head comparisons under identical experimental conditions with the newer inhibitors are not available.
| Inhibitor | Target/Cell Line | Cancer Type | Ras Mutation | IC50 (µM) | Kd (nM) | Reference |
| This compound | H-rasG12V-transformed NIH 3T3 (anchorage-independent growth) | - | H-Ras G12V | ~0.5 | - | [1] |
| H-rasG12V-transformed NIH 3T3 (anchorage-dependent growth) | - | H-Ras G12V | ~1.5 | - | [1] | |
| SW480 | Colon Carcinoma | K-Ras G12V | - | - | [1] | |
| ADT-007 | HCT-116 | Colorectal Cancer | K-Ras G13D | 0.005 | - | [2][3] |
| MIA PaCa-2 | Pancreatic Cancer | K-Ras G12C | 0.002 | - | [2][3] | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | K-Ras & N-Ras mutations | 0.00076 - 0.012 | - | [4] | |
| RMC-6236 | HPAC | Pancreatic Cancer | K-Ras G12D | 0.0012 | - | [5] |
| Capan-2 | Pancreatic Cancer | K-Ras G12V | 0.0014 | - | [5] | |
| Wild-type KRAS | - | - | - | 85 | [6] | |
| Wild-type NRAS | - | - | - | 66 | [6] | |
| Wild-type HRAS | - | - | - | 82 | [6] | |
| BI-2865 | BaF3 (G12C, G12D, or G12V mutant KRAS) | - | K-Ras G12C, G12D, G12V | ~0.140 | - | [7][8] |
| Wild-type KRAS | - | - | - | 6.9 | [7] | |
| KRAS G12C | - | - | - | 4.5 | [7] | |
| KRAS G12D | - | - | - | 32 | [7] | |
| KRAS G12V | - | - | - | 26 | [7] | |
| KRAS G13D | - | - | - | 4.3 | [7] |
Delving into the Mechanism: How They Work
This compound was identified as an inhibitor of the H-Ras-cRaf1 interaction.[2] It was shown to selectively reduce the proliferation of cancer cells harboring Ras oncogenes and induce apoptosis.[1][2] Its mechanism involves binding to Ras•GTP and inhibiting its interaction with multiple effectors, including Raf, PI3K, and RalGDS.[9]
In contrast, the newer pan-Ras inhibitors exhibit distinct and often more potent mechanisms of action.
ADT-007 binds to nucleotide-free Ras, preventing GTP from activating it.[2][10] This unique mechanism allows it to potently inhibit the growth of cancer cells with either mutated or hyper-activated wild-type Ras.[2][10]
RMC-6236 is a RAS(ON) multi-selective inhibitor, meaning it targets the active, GTP-bound state of both mutant and wild-type Ras isoforms.[5][11] It forms a tri-complex with cyclophilin A and RAS(ON) to block downstream signaling.[12]
BI-2865 is a non-covalent inhibitor that binds to the inactive, GDP-bound state of multiple KRAS mutants and wild-type KRAS.[13][14] By binding to the "OFF" state, it prevents the interaction with the guanine nucleotide exchange factor SOS1, thereby inhibiting Ras activation.[13]
Visualizing the Inhibition: Signaling Pathways and Workflows
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the canonical Ras signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: The Ras Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Pan-Ras Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of pan-Ras inhibitors.
Cell Proliferation Assay (e.g., MTS/MTT or CellTiter-Glo)
This assay determines the dose-dependent effect of an inhibitor on cell viability.
Materials:
-
Ras-mutant cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pan-Ras inhibitor stock solution (in DMSO)
-
96-well plates
-
MTS, MTT, or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the pan-Ras inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).[16]
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[16]
-
Reagent Addition and Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.[16]
Western Blot for Downstream Signaling
This method assesses the phosphorylation status of key proteins in the Ras signaling pathway, such as ERK and AKT, to confirm pathway inhibition.
Materials:
-
Ras-mutant cancer cells cultured in 6- or 12-well plates
-
Pan-Ras inhibitor
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells on ice.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.[16]
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.[16]
Ras Activation Assay (Ras-Binding Domain Pulldown)
This assay measures the levels of active, GTP-bound Ras.
Materials:
-
Ras-mutant cancer cells
-
Pan-Ras inhibitor
-
Lysis buffer
-
Ras-binding domain (RBD) of Raf1 fused to GST (GST-Raf1-RBD) bound to glutathione-agarose beads
-
GTPγS and GDP for positive and negative controls
-
Primary anti-Ras antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor and lyse them.
-
Pulldown: Incubate cell lysates with GST-Raf1-RBD beads to pull down active Ras-GTP.[17]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze them by western blotting using a pan-Ras or isoform-specific Ras antibody.[17]
-
Analysis: Compare the amount of pulled-down Ras-GTP in treated versus untreated cells to determine the effect of the inhibitor on Ras activation.
Conclusion
The landscape of Ras-targeted therapies is rapidly advancing, with newer pan-Ras inhibitors like ADT-007, RMC-6236, and BI-2865 demonstrating significantly improved potency and refined mechanisms of action compared to earlier compounds such as this compound. Their ability to target multiple Ras isoforms and overcome resistance mechanisms holds immense promise for the treatment of a wide range of Ras-driven cancers. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of these and future pan-Ras inhibitors, facilitating the development of more effective cancer treatments.
References
- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. youtube.com [youtube.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
